molecular formula C8H11NO3 B102656 1-Allyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 16199-99-8

1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Número de catálogo: B102656
Número CAS: 16199-99-8
Peso molecular: 169.18 g/mol
Clave InChI: NQPNARIZMOTIPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Allyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPNARIZMOTIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389993
Record name 1-allyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16199-99-8
Record name 1-allyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the core synthesis pathway, experimental protocols, and expected analytical data.

Introduction

This compound belongs to the class of substituted pyrrolidinones, which are prevalent scaffolds in a wide array of biologically active compounds. The presence of both a reactive allyl group and a carboxylic acid moiety makes this molecule a versatile intermediate for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the tandem aza-Michael addition and cyclization reaction between itaconic acid and a primary amine. In the case of this compound, the synthesis involves the reaction of itaconic acid with allylamine.

The reaction proceeds through an initial Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring. This one-pot reaction is typically carried out in a suitable solvent under heating.

Synthesis_Pathway Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) Itaconic_Acid->Intermediate + Allylamine Allylamine Allylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General synthesis pathway for this compound.

Experimental Protocol

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a robust procedure can be derived from analogous syntheses of related compounds. The following is a representative experimental protocol.

Materials:

  • Itaconic acid (≥99%)

  • Allylamine (≥98%)

  • Deionized water

  • Hydrochloric acid (HCl), 5 M

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in deionized water.

  • Addition of Allylamine: To the stirred solution, add allylamine (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes, followed by filtration.

  • Acidification and Precipitation: Carefully acidify the filtrate to a pH of approximately 2-3 with 5 M hydrochloric acid. The product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the product under vacuum to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.

Experimental_Workflow A Dissolve Itaconic Acid in Water B Add Allylamine A->B C Reflux for 4-12 hours B->C D Cool and Decolorize (optional) C->D E Acidify to pH 2-3 D->E F Isolate Precipitate by Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Recrystallize (optional) H->I

Caption: A typical experimental workflow for the synthesis.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 16199-99-8[1]
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
Appearance Expected to be a white to off-white solidGeneral

Table 2: Expected Spectroscopic Data

Spectroscopic Technique Expected Characteristic Peaks
¹H NMR (DMSO-d₆)* ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). * ~5.7-5.9 ppm (m, 1H): Methine proton of the allyl group (-CH=CH₂). * ~5.0-5.2 ppm (m, 2H): Methylene protons of the allyl group (=CH₂). * ~3.8-4.0 ppm (d, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-CH=). * ~3.3-3.6 ppm (m, 3H): Protons on the pyrrolidinone ring (CH and N-CH₂). * ~2.5-2.8 ppm (m, 2H): Methylene protons on the pyrrolidinone ring (-CH₂-C=O).
¹³C NMR (DMSO-d₆)* ~174 ppm: Carboxylic acid carbonyl carbon (-COOH). * ~172 ppm: Lactam carbonyl carbon (-C=O). * ~134 ppm: Alkene methine carbon (-CH=). * ~117 ppm: Alkene methylene carbon (=CH₂). * ~50 ppm: Methylene carbon adjacent to nitrogen (-N-CH₂-). * ~45 ppm: Methylene carbon of the allyl group (-N-CH₂-CH=). * ~36 ppm: Methine carbon of the pyrrolidinone ring (-CH-COOH). * ~34 ppm: Methylene carbon of the pyrrolidinone ring (-CH₂-C=O).
IR (KBr) * ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. * ~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid. * ~1680 cm⁻¹ (strong): C=O stretch of the lactam. * ~1640 cm⁻¹ (medium): C=C stretch of the allyl group.
Mass Spectrometry (ESI-) * [M-H]⁻ at m/z 168.06

Safety Considerations

  • Itaconic acid: May cause skin and eye irritation.

  • Allylamine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrochloric acid: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound via the reaction of itaconic acid and allylamine is a straightforward and efficient method for obtaining this versatile building block. The detailed protocol and expected analytical data provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity.

References

An In-Depth Technical Guide to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the pyroglutamic acid scaffold, is a molecule of interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of both a carboxylic acid and an allyl group provides versatile handles for further chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and a summary of the potential biological activities of this compound and its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively available in the public domain, a compilation of known and predicted data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₃PubChem
Molecular Weight 169.18 g/mol PubChem
Physical State Solid (at room temperature)Sigma-Aldrich[1]
Predicted XLogP3-AA -0.4PubChem
CAS Number 16199-99-8Sigma-Aldrich[1]

Note: XLogP3-AA is a computationally predicted octanol-water partition coefficient, a measure of lipophilicity.

Due to the lack of experimentally determined values for melting point, boiling point, and pKa, researchers should consider experimental determination of these properties as a primary step in their investigation.

Synthesis and Experimental Protocols

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the aza-Michael addition of a primary amine to itaconic acid.[2][3] This reaction provides a straightforward and efficient route to the desired pyrrolidinone scaffold.

Putative Synthesis of this compound

Based on established methodologies for analogous compounds, a likely synthetic route is outlined below. This protocol should be considered a starting point and may require optimization.

Reaction Scheme:

G ItaconicAcid Itaconic Acid Solvent Reflux in Water or Polar Solvent ItaconicAcid->Solvent + Allylamine Allylamine Allylamine->Solvent Product This compound Solvent->Product Heat

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent (e.g., water or a polar protic solvent).

  • Addition of Amine: To the stirred solution, add an equimolar amount of allylamine.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the pure this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound itself, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has shown a range of biological effects, suggesting potential avenues for investigation.[3] These include analgesic, antihypoxic, antimicrobial, and anticancer properties.[3][4][5]

The diverse biological activities of these derivatives suggest that they may interact with multiple cellular targets. A generalized workflow for investigating the biological activity of a novel compound like this compound is presented below.

G cluster_0 Initial Screening cluster_1 Hit Identification & Lead Optimization cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development Compound This compound CellBasedAssays Cell-based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellBasedAssays TargetBasedAssays Target-based Assays (e.g., Enzyme Inhibition) Compound->TargetBasedAssays ActiveHits Identification of Active Hits CellBasedAssays->ActiveHits TargetBasedAssays->ActiveHits SAR Structure-Activity Relationship (SAR) Studies ActiveHits->SAR LeadCompound Lead Compound Selection SAR->LeadCompound PathwayAnalysis Signaling Pathway Analysis LeadCompound->PathwayAnalysis InVivo In Vivo Efficacy Studies LeadCompound->InVivo TargetValidation Target Validation PathwayAnalysis->TargetValidation Tox Toxicology and Safety Pharmacology InVivo->Tox

Figure 2: General workflow for drug discovery and development.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While there is a lack of comprehensive experimental data on its physicochemical properties and biological activities, the established synthetic routes for analogous compounds provide a clear path for its preparation and further investigation. The diverse biological potential of the 5-oxopyrrolidine-3-carboxylic acid class of molecules warrants a thorough exploration of this particular derivative. Future research should focus on the experimental determination of its physicochemical parameters, the optimization of its synthesis, and the systematic evaluation of its biological effects to unlock its full therapeutic potential.

References

An In-depth Technical Guide on 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and in-depth studies on 1-Allyl-5-oxopyrrolidine-3-carboxylic acid (CAS 16199-99-8) are limited in publicly available scientific literature. This guide provides the available data for this specific compound and supplements it with comprehensive information on the synthesis, experimental protocols, and biological activities of closely related 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives to serve as a valuable resource for research and development.

Physicochemical Properties of this compound

The foundational data for the target compound, this compound, has been aggregated from various chemical suppliers and databases.

PropertyValue
CAS Number 16199-99-8
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Appearance Solid
SMILES String O=C(N(CC=C)C1)CC1C(O)=O
InChI 1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12)
InChI Key NQPNARIZMOTIPS-UHFFFAOYSA-N
MDL Number MFCD03670868
Hazard Information GHS07 (Warning), H302 (Harmful if swallowed)
Storage Room temperature

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through a cascade aza-Michael addition-cyclization reaction between a primary amine and itaconic acid.[1][2] This method is a green and efficient way to produce the pyrrolidone core.

Generalized Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives described in the literature.[3][4]

Materials:

  • Itaconic acid

  • Substituted primary amine (e.g., allylamine for the target compound)

  • Water or another suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of the primary amine and itaconic acid is prepared in water.

  • The reaction mixture is heated to reflux for a specified period, typically ranging from 12 to 24 hours.[3][4]

  • After cooling to room temperature, the solution is basified with an aqueous solution of NaOH or Na₂CO₃.

  • The solution may be filtered to remove any impurities.

  • The filtrate is then acidified with HCl to a pH of approximately 1-2, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with water, and dried to yield the final 1-substituted 5-oxopyrrolidine-3-carboxylic acid.

Synthesis Workflow Diagram

G Generalized Synthesis Workflow reagents Itaconic Acid + Substituted Primary Amine reaction Aza-Michael Addition & Intramolecular Cyclization (Reflux in Water) reagents->reaction workup1 Basification with NaOH or Na2CO3 reaction->workup1 filtration Filtration (optional) workup1->filtration workup2 Acidification with HCl to pH 1-2 workup1->workup2 filtration->workup2 product Precipitation and Isolation of Product workup2->product

Caption: Generalized Synthesis Workflow for 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids.

Biological Activity of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

While no specific biological activity has been reported for this compound, various derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[3][5]

Antibacterial Activity

Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[7][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Cefuroxime, Ampicillin)

  • Negative control (solvent vehicle)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • Positive control wells (containing bacteria and a known antibiotic) and negative control wells (containing bacteria and the solvent vehicle) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Antibacterial Screening Workflow cluster_prep Preparation cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds in 96-well plates inoculation Inoculate wells with bacterial suspension compound_prep->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually assess for bacterial growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Generalized Workflow for Antibacterial Susceptibility Testing.

The following table summarizes the MIC values for some 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various bacterial strains.[5]

CompoundS. aureus (µg/mL)L. monocytogenes (µg/mL)B. cereus (µg/mL)E. coli (µg/mL)
Hydrazone with benzylidene moiety3.915.615.631.2
Hydrazone with 5-nitrofuran-2-yl moiety7.87.87.815.6
Hydrazone with 5-nitrothien-2-yl moiety7.87.87.87.8
Cefuroxime (Control)7.815.662.4>125
Ampicillin (Control)31.21.91.915.6
Anticancer Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their anticancer properties. For instance, certain compounds have been tested against human lung adenocarcinoma (A549) cell lines.[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9][10][11]

Materials:

  • Human cancer cell line (e.g., A549)

  • Non-malignant control cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified time (e.g., 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the drug that inhibits cell growth by 50%.

The following table presents the IC₅₀ values for some 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against the A549 human lung cancer cell line.[3]

CompoundIC₅₀ on A549 cells (µM)
Hydrazone with 4-chlorobenzylidene moiety1.2
Hydrazone with 4-bromobenzylidene moiety2.5
Benzimidazole derivative0.9
5-Nitrothiophene derivative1.1

Conclusion

While this compound itself is not extensively studied, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents. The synthetic route via aza-Michael addition is well-established and versatile, allowing for the creation of a diverse library of derivatives. The demonstrated antibacterial and anticancer activities of some of these analogs warrant further investigation into this class of compounds. This guide provides a foundational framework for researchers interested in exploring the potential of this compound and related molecules.

References

In-Depth Technical Guide: Spectral Analysis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 1-Allyl-5-oxopyrrolidine-3-carboxylic acid (C₈H₁₁NO₃, Mol. Wt.: 169.18 g/mol ). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic techniques. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of analogous structures, including 5-oxopyrrolidine-3-carboxylic acid and various N-substituted pyroglutamic acid derivatives.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.5br s1H-COOH
~5.70-5.85m1H-CH=CH₂
~5.10-5.25m2H-CH=CH₂
~3.95-4.05t2H-N-CH₂-CH=
~3.40-3.50m1H-CH(COOH)-
~3.25-3.35t2H-N-CH₂-CO-
~2.55-2.75m2H-CH₂-CH(COOH)-
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppmAssignment
~174.0-COOH
~172.0-C=O (lactam)
~133.0-CH=CH₂
~117.0-CH=CH₂
~49.0-N-CH₂-CO-
~48.0-N-CH₂-CH=
~36.0-CH(COOH)-
~34.0-CH₂-CH(COOH)-
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3080Medium=C-H stretch (Allyl)
2980-2850MediumC-H stretch (Aliphatic)
~1730StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Lactam)
~1645MediumC=C stretch (Allyl)
~1420MediumO-H bend (Carboxylic Acid)
~1250MediumC-O stretch (Carboxylic Acid)
990, 920Medium=C-H bend (Allyl)
Table 4: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization - ESI)
m/z (Positive Mode)Proposed Fragmentm/z (Negative Mode)Proposed Fragment
170.06[M+H]⁺168.05[M-H]⁻
152.05[M+H - H₂O]⁺124.04[M-H - CO₂]⁻
124.04[M+H - COOH]⁺
84.04[C₄H₆NO]⁺
41.04[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

    • Probe: A standard broadband or inverse detection probe, tuned to the appropriate frequencies for ¹H and ¹³C.

    • Temperature: Set and maintain a constant temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is often the simplest and most common method for solid samples.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Accessory: An ATR accessory or a standard sample holder for pellets.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to promote ionization.

  • Instrument Setup:

    • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Data Acquisition:

    • Direct Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Alternatively, inject the sample onto a Liquid Chromatography (LC) system for separation prior to introduction into the mass spectrometer.

    • Ionization Parameters: Optimize ESI source parameters, including spray voltage, capillary temperature, and sheath/auxiliary gas flow rates, to achieve a stable and robust signal for the molecule of interest.

    • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes to determine the molecular weight and identify adducts.

    • Tandem MS (MS/MS): To obtain fragmentation information, perform tandem mass spectrometry by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Compound 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare ATR/KBr Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

The Emergence of 5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 5-oxopyrrolidine-3-carboxylic acids, a class of compounds that has garnered significant interest in medicinal chemistry. From their foundational synthesis to their contemporary applications as potent antimicrobial, anticancer, and anti-inflammatory agents, this document provides a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols, tabulated quantitative data, and visualized synthetic pathways are presented to facilitate a deeper understanding and further exploration of this promising scaffold.

Historical Context and Discovery

The history of 5-oxopyrrolidine-3-carboxylic acid is intrinsically linked to its more widely known isomer, 5-oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative, first obtained in 1882 through the thermal dehydration of glutamic acid. This foundational discovery laid the groundwork for the broader exploration of 5-oxopyrrolidine structures.

While a singular "discovery" of the 5-oxopyrrolidine-3-carboxylic acid isomer is not prominently documented, its emergence in the scientific literature is largely tied to its utility as a versatile building block in the synthesis of novel therapeutic agents. The core structure has been primarily developed and investigated for its potential as a scaffold in medicinal chemistry, leading to a rich history of synthetic innovations and biological evaluations of its derivatives.

Synthesis of the 5-Oxopyrrolidine-3-Carboxylic Acid Core

The most prevalent and well-established method for synthesizing the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid.[1][2][3] This reaction proceeds through a tandem aza-Michael addition and subsequent cyclization, offering a straightforward and efficient route to the desired scaffold.

Synthesis_of_5_Oxopyrrolidine_3_Carboxylic_Acid ItaconicAcid Itaconic Acid Intermediate 4-Arylamino-3-carboxybutanoic Acid Intermediate ItaconicAcid->Intermediate aza-Michael addition PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Intermediate Product 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid Intermediate->Product Cyclization (-H2O)

General synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acid.

Key Experimental Protocols

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol outlines the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids, which serve as crucial precursors for a wide array of biologically active derivatives.

Materials:

  • Appropriate aniline derivative (e.g., 2,4-difluoroaniline)

  • Itaconic acid

  • Water or an appropriate solvent

  • Hydrochloric acid (for workup, if necessary)

Procedure:

  • A mixture of the aniline derivative and itaconic acid is prepared in water.[3]

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified duration, typically several hours, to ensure the completion of the reaction.[4]

  • During the reflux, the intermediate 4-arylamino-3-carboxybutanoic acid is formed, which then undergoes intramolecular cyclization with the loss of a water molecule to yield the 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[3]

  • After cooling, the precipitated product is collected by filtration, washed with water, and dried.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide

The carbohydrazide derivatives are key intermediates for the synthesis of hydrazones and various heterocyclic compounds with demonstrated biological activities.

Materials:

  • 1-Aryl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Hydrazine hydrate

Procedure:

  • The 1-aryl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.[5]

  • The mixture is refluxed for several hours to facilitate esterification.[5]

  • After esterification, hydrazine hydrate is added to the reaction mixture, and reflux is continued for an additional period.[5]

  • Upon cooling, the resulting 1-aryl-5-oxopyrrolidine-3-carbohydrazide precipitates and is collected by filtration, washed, and dried.[5]

Synthesis of Hydrazone Derivatives

Hydrazones derived from 5-oxopyrrolidine-3-carbohydrazides have shown significant biological activity.

Materials:

  • 1-Aryl-5-oxopyrrolidine-3-carbohydrazide

  • Appropriate aromatic or heterocyclic aldehyde

  • Propan-2-ol or another suitable solvent

  • Catalytic amount of acid (e.g., hydrochloric acid or acetic acid)

Procedure:

  • The 1-aryl-5-oxopyrrolidine-3-carbohydrazide is dissolved in a suitable solvent, such as propan-2-ol, with heating.[4]

  • The corresponding aldehyde and a catalytic amount of acid are added to the solution.[4]

  • The reaction mixture is refluxed for a few hours.[4]

  • After cooling, the precipitated hydrazone derivative is collected by filtration, washed with a solvent, and dried.[4]

Therapeutic Potential and Biological Activities

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been extensively investigated for their therapeutic potential, demonstrating a broad spectrum of biological activities.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial properties of these compounds against a range of bacterial and fungal pathogens.[6][7] The introduction of various substituents on the aryl ring and the derivatization of the carboxylic acid moiety have led to the discovery of compounds with significant activity against multidrug-resistant strains.[8]

Table 1: Antimicrobial Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragmentStaphylococcus aureus<7.8[6]
Hydrazone with benzylidene moietyStaphylococcus aureus3.9[6]
5-Nitrothiophen-2-yl containing hydrazoneBacillus cereus31.25 (MBC)[6]
Hydrazone with 5-nitrothien-2-yl moietyCandida auris16[7]
5-Oxopyrrolidine derivative 21Linezolid/tedizolid-resistant S. aureus-[8]
Anticancer Activity

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also proven to be a promising framework for the development of novel anticancer agents.[3][9][10] Derivatives, particularly hydrazones, have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Selected 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

CompoundCell LineEC50 (µM)Reference
Hydrazone 7b (N'-((5-nitrothiophen-2-yl)methylene))Melanoma A3751.0 - 13.1[3]
Hydrazone 9f (N'-(4-methylbenzylidene))Prostate Carcinoma PPC-11.0 - 13.1[3]
1,3,4-Oxadiazolethione derivativeHuman A549 Lung Epithelial CellsReduces viability to 28.0%[10]
4-Aminotriazolethione derivativeHuman A549 Lung Epithelial CellsReduces viability to 29.6%[10]
Anti-inflammatory Activity

Recent research has also explored the potential of 5-oxopyrrolidine-3-carboxylic acid derivatives as anti-inflammatory agents.[11][12] Certain derivatives have shown promising activity against matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[11][12]

Table 3: Anti-inflammatory Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

CompoundTargetActivityReference
3d, 3e, and 3fMMP-2 and MMP-9Promising[11][12]

Future Directions

The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold continues to make it an attractive starting point for the design and synthesis of new therapeutic agents. Future research is likely to focus on:

  • Lead Optimization: Further structural modifications to enhance potency and selectivity against specific biological targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models to assess their efficacy and pharmacokinetic profiles.

  • Exploration of New Biological Targets: Investigating the potential of this scaffold against other diseases and biological pathways.

The rich chemistry and diverse biological activities of 5-oxopyrrolidine-3-carboxylic acids and their derivatives ensure that they will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future.

References

Technical Guide: Solubility Profile of 1-Allyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a key consideration for its handling, formulation, and application in research and development. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document provides solubility information for structurally related compounds to offer qualitative insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents is presented, along with a visual workflow to guide laboratory execution.

Introduction

This compound (CAS No: 16199-99-8) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring both a carboxylic acid and a lactam ring, suggests a degree of polarity that will significantly influence its solubility in different solvent systems. Understanding the solubility profile is a critical first step in any experimental work, impacting everything from reaction conditions to purification and formulation development.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, data for structurally analogous compounds can provide valuable estimations of its likely solubility behavior.

Table 1: Solubility Data for Structurally Related Compounds

Compound NameSolventSolubilityTemperature (°C)Data Type
5-Oxopyrrolidine-3-carboxylic acidWater61053.5 mg/LNot SpecifiedPredicted[3]
(R)-5-Oxopyrrolidine-2-carboxylic acidDMSO100 mg/mLNot SpecifiedExperimental[4]
  • Analysis of Related Compounds: The predicted high water solubility of 5-oxopyrrolidine-3-carboxylic acid, the parent compound lacking the allyl group, suggests that the core pyrrolidone carboxylic acid structure is hydrophilic.[3] The presence of the nonpolar allyl group in this compound may slightly decrease its aqueous solubility compared to the parent compound. The high solubility of a similar derivative in DMSO indicates that polar aprotic solvents are likely effective for this class of compounds.[4]

  • Qualitative Solubility Prediction: Based on its structure, this compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF. Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Ethyl Acetate)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48 hours) B->C D Settle Undissolved Solid C->D E Centrifuge Sample D->E F Filter Supernatant E->F G Dilute Sample F->G H Quantify by HPLC/LC-MS G->H I Calculate Solubility H->I

References

Technical Guide: Stability and Storage of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available information and general guidelines. No specific, in-depth stability studies containing quantitative data for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid were found in the public domain at the time of this writing. The experimental protocols described are based on general regulatory guidelines for chemical stability testing and should be adapted and validated for the specific compound.

Introduction

This compound is a heterocyclic building block used in chemical synthesis and drug discovery. Understanding its stability and appropriate storage conditions is crucial for maintaining its purity, integrity, and suitability for research and development purposes. This guide summarizes the available information on the stability and storage of this compound and provides a general framework for conducting stability studies based on established industry guidelines.

Chemical Properties and Stability Profile

Based on available safety data sheets (SDS), this compound is a solid that is chemically stable under standard ambient conditions (room temperature).[1] It is classified as a combustible solid.[2][3]

Data Presentation: Summary of Stability and Storage Information

ParameterInformationSource
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).Sigma-Aldrich SDS[1]
Physical Form SolidSigma-Aldrich[2]
Storage Temperature Room temperatureVarious Suppliers[4]
Storage Conditions Store in a tightly closed container. Keep in a dry and well-ventilated place. Store locked up or in an area accessible only to qualified or authorized persons.Sigma-Aldrich SDS[1]
Incompatibilities Information not specified. General practice is to store away from strong oxidizing agents.General Chemical Safety
Hazard Class Acute Toxicity, Oral (Category 4)Sigma-Aldrich[3]

Recommended Storage and Handling Workflow

Proper handling and storage are critical to maintaining the quality of the compound. The following workflow outlines the recommended procedures.

G cluster_receiving Receiving and Initial Storage cluster_handling Handling for Use cluster_storage Post-Use Storage receive Receive Compound inspect Inspect Container Seal and Integrity receive->inspect log Log into Inventory System inspect->log store_initial Store in Designated Locked Cabinet log->store_initial retrieve Retrieve from Storage store_initial->retrieve equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh in Ventilated Area equilibrate->weigh dissolve Use Immediately for Experiment weigh->dissolve reseal Tightly Reseal Container dissolve->reseal If material remains return_storage Return to Locked Cabinet reseal->return_storage G cluster_input Compound Under Study cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Stability Profile Assessment A This compound B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal (Heat) A->D E Photolytic (Light) A->E F Stability-Indicating HPLC/UPLC Method B->F C->F D->F E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways F->H I Determine Intrinsic Stability F->I J Establish Storage Conditions & Re-test Period G->J H->J I->J

References

enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantioselective Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. As chiral building blocks and scaffolds, they are integral to a wide array of biologically active compounds, including enzyme inhibitors and receptor agonists.[1] The stereochemistry of these molecules is often crucial for their pharmacological activity, making enantioselective synthesis a critical area of research. This technical guide provides a comprehensive overview of key methodologies for the , complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of this important class of molecules. The primary methods covered in this guide are:

  • Organocatalytic Michael Addition

  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-carboxylic Acid

  • Diastereoselective Multicomponent Reactions

  • Palladium-Catalyzed Enantioselective Synthesis

  • Organocatalytic anti-Mannich Reactions

Organocatalytic Michael Addition

A highly efficient and atom-economical approach for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates.[2][3] This method allows for the concise synthesis of highly enantiomerically enriched products. For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been synthesized in two steps with a high enantiomeric excess.[2][4]

General Reaction Scheme:

The reaction typically involves the addition of a nitroalkane to a 4-oxo-2-enoate catalyzed by a chiral organocatalyst, followed by a reductive cyclization to form the pyrrolidine ring.

Organocatalytic_Michael_Addition cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization start_materials 4-Oxo-2-enoate + Nitroalkane michael_adduct Michael Adduct (γ-Nitro-δ-ketoester) start_materials->michael_adduct Solvent, rt catalyst Chiral Organocatalyst (e.g., prolinol derivative) catalyst->start_materials reductive_cyclization Pyrrolidine-3-carboxylate Derivative michael_adduct->reductive_cyclization Reduction (e.g., H2, Pd/C) Chiral_Pool_Synthesis cluster_functionalization Functionalization Pathways start (R)-Pyrrolidine-3- carboxylic Acid n_protection N-Protection (e.g., Boc, Cbz) start->n_protection protected_intermediate N-Protected Pyrrolidine- 3-carboxylic Acid n_protection->protected_intermediate functionalization Functionalization protected_intermediate->functionalization deprotection N-Deprotection functionalization->deprotection amide_coupling Amide Coupling ring_substitution Ring Substitution (e.g., C-H arylation) final_product Target Molecule deprotection->final_product MCR_Synthesis start_materials Optically Active Phenyldihydrofuran reaction_pot One-Pot Reaction start_materials->reaction_pot reagent1 N-Tosyl Imino Ester reagent1->reaction_pot reagent2 Silane Reagent (e.g., Allyltrimethylsilane) reagent2->reaction_pot final_product Highly Substituted Pyrrolidine Derivative reaction_pot->final_product High Diastereoselectivity catalyst TiCl4 catalyst->reaction_pot Catalyst

References

Delving into the Core: A Technical Guide to the Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these versatile compounds. The inherent chirality of the 5-oxopyrrolidine ring and the potential for diverse substitutions at the 1-position and modifications at the 3-carboxylic acid group offer a rich molecular landscape for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for synthesis and biological assays, and visualizes relevant pathways and workflows to facilitate further research and drug discovery efforts in this area.

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

The primary synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the condensation of itaconic acid with a primary amine. This reaction is typically carried out under reflux in a suitable solvent such as water or an alcohol. The intermediate, a 4-(arylamino)-3-carboxybutanoic acid, undergoes intramolecular cyclization via dehydration to yield the desired 5-oxopyrrolidine ring.[1][2] Further modifications, such as esterification of the carboxylic acid and subsequent reaction with hydrazine, provide key intermediates for the synthesis of a wide array of derivatives, including hydrazones, azoles, and other heterocyclic systems.[3][4]

General Experimental Protocol: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid

A mixture of itaconic acid (1.5 equivalents) and the desired primary amine (1 equivalent) in water is refluxed for 12-24 hours.[4] Upon cooling, the crude product often precipitates and can be collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by dissolving the product in an aqueous base, filtering to remove impurities, and then acidifying the filtrate to precipitate the pure carboxylic acid.[2] The structure of the synthesized compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with elemental analysis.

Biological Activities and Quantitative Data

Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, with the most prominent being antimicrobial and anticancer effects. Other reported activities include anticonvulsant, analgesic, anti-inflammatory, and antihypoxic properties.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of this class of compounds. The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativeStaphylococcus aureusBacillus cereusListeria monocytogenesEscherichia coliReference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with 5-nitrothien-2-yl fragment7.87.815.615.6[5]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with benzylidene moiety3.9---[5]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with 5-nitrothiophene substituent1-8 (against multidrug-resistant strains)-->64[6][7]
Anticancer Activity

The cytotoxic effects of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the percentage of cell viability at a given concentration are common metrics used to quantify this activity.

Table 2: Anticancer Activity of Selected 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativeCell LineActivityReference
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549 (Lung adenocarcinoma)21.2% cell viability at 100 µM[3]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazone with N'-(4-methylbenzylidene) moietyPPC-1 (Prostate adenocarcinoma)IC50 < 10 µM[1]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazone with N'-(4-bromobenzylidene) moietyA375 (Melanoma)IC50 < 10 µM[1]
(2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH)HepG2 (Hepatocellular carcinoma)IC50 = 12.36 µM[2]
Anticonvulsant Activity

While direct studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids are limited, structurally related pyrrolidine-2,5-diones have shown significant anticonvulsant effects. These compounds are often evaluated in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is determined to quantify their potency.

Table 3: Anticonvulsant Activity of Structurally Related Pyrrolidine-2,5-dione Derivatives

CompoundTest ModelED50 (mg/kg)Reference
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES68.30[8]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA)28.20[8]
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochlorideMES62.14[5]

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Analgesic Activity Evaluation: Hot Plate Test

The hot plate test is used to assess the central analgesic activity of compounds.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken for the animal to show a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal injection.

  • Post-treatment Latency: The latency to the pain response is measured at different time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1-substituted 5-oxopyrrolidine-3-carboxylic acids are attributed to their interaction with various cellular targets and modulation of different signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Several studies suggest that the anticancer effect of these compounds is mediated through the induction of apoptosis. For instance, certain derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[9]

Apoptosis_Pathway Compound 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivative Bcl2 Bcl-2 Compound->Bcl2 Bax Bax Compound->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution

Caption: Proposed apoptotic pathway induced by 5-oxopyrrolidine derivatives.

Antimicrobial Mechanism: Potential DNA Gyrase Inhibition

While the exact antimicrobial mechanism for many 5-oxopyrrolidine-3-carboxylic acid derivatives is still under investigation, a plausible target is DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death. The pyrrolidine core of these compounds may interact with the ATP-binding site of the GyrB subunit of DNA gyrase.[10][11]

DNA_Gyrase_Inhibition Compound 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivative DNAGyrase DNA Gyrase (GyrA/GyrB) Compound->DNAGyrase inhibits ATP binding DNAReplication DNA Replication DNAGyrase->DNAReplication inhibition of supercoiling ATP ATP ATP->DNAGyrase binds CellDeath Bacterial Cell Death DNAReplication->CellDeath

Caption: Proposed mechanism of DNA gyrase inhibition.

Anticonvulsant Mechanism: Modulation of Ion Channels

The anticonvulsant activity of structurally related pyrrolidine-2,5-diones is believed to be mediated through the modulation of neuronal voltage-gated sodium and calcium channels.[3][12][13] By interacting with these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of epileptic seizures. Some derivatives may also interact with GABA receptors, enhancing inhibitory neurotransmission.[8]

Anticonvulsant_Mechanism Compound Pyrrolidine-2,5-dione Derivative NaChannel Voltage-gated Na+ Channel Compound->NaChannel blocks CaChannel Voltage-gated Ca2+ Channel Compound->CaChannel blocks GABAReceptor GABAA Receptor Compound->GABAReceptor enhances GABA effect NeuronalExcitability Neuronal Hyperexcitability NaChannel->NeuronalExcitability CaChannel->NeuronalExcitability GABAReceptor->NeuronalExcitability Seizures Seizures NeuronalExcitability->Seizures

Caption: Proposed anticonvulsant mechanisms of action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Start Itaconic Acid + Primary Amine Condensation Condensation/ Cyclization Start->Condensation CarboxylicAcid 1-Substituted-5-oxopyrrolidine -3-carboxylic Acid Condensation->CarboxylicAcid Derivatization Derivatization (e.g., Hydrazide formation) CarboxylicAcid->Derivatization FinalCompounds Library of Derivatives Derivatization->FinalCompounds Antimicrobial Antimicrobial Assays (MIC) FinalCompounds->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) FinalCompounds->Anticancer Anticonvulsant Anticonvulsant Assays (MES, scPTZ) FinalCompounds->Anticonvulsant OtherAssays Other Assays (Analgesic, Anti-inflammatory) FinalCompounds->OtherAssays DataAnalysis Quantitative Data Analysis (IC50, ED50, MIC) Antimicrobial->DataAnalysis Anticancer->DataAnalysis Anticonvulsant->DataAnalysis OtherAssays->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General workflow for synthesis and bio-evaluation.

Conclusion

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable substitutions allow for the fine-tuning of biological activity. The significant antimicrobial and anticancer effects observed for many derivatives, coupled with potential anticonvulsant, analgesic, and anti-inflammatory properties, underscore the importance of continued research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action to guide rational drug design and lead optimization efforts. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

molecular structure and conformation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Abstract

This compound is a derivative of pyroglutamic acid, a versatile chiral building block in organic synthesis. Its rigid pyrrolidinone ring and the presence of both a carboxylic acid and an allyl group make it a valuable intermediate for the synthesis of a variety of more complex molecules, including conformationally constrained analogues of amino acids and pharmacologically active compounds. This document provides a technical overview of the molecular structure, conformation, and relevant experimental data for this compound.

Molecular Structure

The fundamental structure of this compound consists of a five-membered lactam (γ-lactam) ring, which is a core feature of pyroglutamic acid. An allyl group is attached to the nitrogen atom (position 1), and a carboxylic acid group is substituted at position 3 of the pyrrolidine ring.

Systematic Name: this compound Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol

Below is a diagram illustrating the general synthesis workflow for this compound.

G A Starting Materials (e.g., Itaconic Acid, Allylamine) B Reaction (e.g., Michael Addition) A->B Mixing C Cyclization/Lactamization B->C Intermediate Product D This compound C->D Crude Product E Purification (e.g., Crystallization, Chromatography) D->E F Final Product E->F

Figure 1: General Synthesis Workflow.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2α, H-2β ~2.5 - 2.8 -
C-2 - ~35 - 38
H-3 ~3.1 - 3.4 -
C-3 - ~40 - 43
H-4α, H-4β ~2.2 - 2.6 -
C-4 - ~30 - 33
C-5 (C=O) - ~175 - 178
N-CH₂ (Allyl) ~3.9 - 4.2 ~45 - 48
=CH (Allyl) ~5.6 - 5.9 ~130 - 133
=CH₂ (Allyl) ~5.1 - 5.3 ~117 - 120

| COOH | ~10 - 12 (broad) | ~172 - 175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500 - 3300 (broad)
C=O (Carboxylic Acid) Stretching 1700 - 1725
C=O (Lactam) Stretching 1670 - 1700
C=C (Allyl) Stretching 1640 - 1650

| N-C (Lactam) | Stretching | 1250 - 1350 |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Michael addition of allylamine to itaconic acid, followed by a cyclization/lactamization step.

Protocol:

  • Reaction Setup: Itaconic acid is dissolved in a suitable solvent, such as water or a lower alcohol (e.g., ethanol), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Allylamine: Allylamine is added dropwise to the solution at room temperature. The reaction is typically exothermic.

  • Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 2-4 hours) to drive the Michael addition and subsequent cyclization.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The resulting residue is then acidified (e.g., with HCl) to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

The following diagram illustrates the logical relationship in the synthesis process.

G cluster_reactants Reactants A Itaconic Acid C Michael Addition & Cyclization A->C B Allylamine B->C D Crude Product C->D E Purification D->E F This compound E->F

Figure 2: Synthesis Logic Diagram.

Conformation

The pyrrolidinone ring in this compound is not planar and adopts an envelope or twisted conformation to minimize steric strain. The exact conformation can be influenced by intermolecular interactions in the solid state (crystal packing) or by the solvent in solution. The substituents at positions 1 and 3 can exist in various spatial arrangements, leading to different diastereomers if additional stereocenters are present.

Applications in Drug Development

Derivatives of this compound have been explored in medicinal chemistry. The rigid scaffold can be used to design and synthesize conformationally restricted analogs of bioactive peptides or small molecules. The allyl group provides a handle for further chemical modifications, such as cross-coupling reactions or metathesis, allowing for the generation of diverse chemical libraries for drug screening. While this specific molecule is often an intermediate, its structural motifs are relevant in the development of novel therapeutics.

There is no established signaling pathway directly associated with this compound itself, as it is primarily a synthetic intermediate. However, its derivatives could potentially interact with various biological targets. A hypothetical workflow for screening such a compound is presented below.

G A Compound Synthesis (this compound derivative) B In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Hit Identification B->C D Lead Optimization C->D E Preclinical Studies D->E

Figure 3: Drug Discovery Workflow.

Methodological & Application

Application Note: Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the pyroglutamic acid scaffold. The synthesis is achieved through the reaction of itaconic acid with allylamine. This class of compounds is of interest in medicinal chemistry due to the diverse biological activities associated with the 5-oxopyrrolidine-3-carboxylic acid core.[1] This application note includes a step-by-step experimental protocol, a table of representative quantitative data, and a visual workflow of the synthesis.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid moiety is a key structural feature in numerous compounds exhibiting a wide range of biological activities, including analgesic, antihypoxic, and antimicrobial properties. The synthesis of derivatives of this scaffold is a significant area of research in drug discovery and development. A common and effective method for the preparation of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the cyclization reaction of itaconic acid (2-methylenesuccinic acid) with a primary amine. This application note details the synthesis of the 1-allyl derivative, a potentially useful building block for further chemical modifications.

Experimental Protocol

This protocol describes the synthesis of this compound via the reaction of itaconic acid with allylamine.

Materials:

  • Itaconic acid

  • Allylamine

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL).

  • Addition of Amine: While stirring, slowly add allylamine (5.71 g, 0.1 mol) to the suspension of itaconic acid in water. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the target compound and provides representative spectroscopic data from a structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, for illustrative purposes.[2]

ParameterValue
Compound Name This compound
Molecular Formula C₈H₁₁NO₃
Molecular Weight 185.18 g/mol
Representative ¹H NMR Data (400 MHz, DMSO-d₆) δ (ppm) 2.65–2.77 (m, 2H, CH₂CO), 3.32–3.38 (m, 1H, CH), 3.92–4.01 (m, 2H, NCH₂), 12.77 (s, 1H, OH)
Representative ¹³C NMR Data (101 MHz, DMSO-d₆) δ (ppm) 35.12, 35.14 (CH, CH₂CO), 49.96, 50.03 (NCH₂), 171.43, 174.26 (C=O)
Representative IR Data (KBr) ν (cm⁻¹) *3454–2536 (NH+OH), 1727, 1677, 1644 (C=O), 1172 (C-N)

*Note: Spectroscopic data is for the representative compound 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid as detailed in the cited literature and is intended to provide an example of the expected spectral characteristics.[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Materials: Itaconic Acid & Allylamine Reaction Reaction: Reflux in Water (4-6h) Start->Reaction Mixing Workup Workup: Acidification with HCl Reaction->Workup Extraction Extraction: with Ethyl Acetate Workup->Extraction Purification Purification: Recrystallization Extraction->Purification Crude Product FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 1-Allyl-5-oxopyrrolidine-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Allyl-5-oxopyrrolidine-3-carboxylic acid is a versatile heterocyclic building block containing three key functional groups: a lactam, a carboxylic acid, and an allyl group. This unique combination allows for a variety of synthetic modifications, making it an attractive scaffold for the synthesis of diverse molecular architectures, particularly for applications in medicinal chemistry and materials science. The pyrrolidinone core is a common motif in many biologically active compounds. The presence of the N-allyl group and the carboxylic acid at the 3-position provides orthogonal handles for sequential or selective functionalization, enabling the construction of complex molecules and chemical probes.

These notes provide a detailed protocol for the synthesis of this compound and explore its potential applications in organic synthesis with detailed experimental procedures.

I. Synthesis of this compound

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established and typically proceeds through a one-pot reaction between a primary amine and itaconic acid. The reaction involves an initial aza-Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Itaconic_acid Itaconic Acid Reaction_arrow Reflux in H₂O Itaconic_acid->Reaction_arrow + Allylamine Allylamine Allylamine->Reaction_arrow Product 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid Reaction_arrow->Product

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • Itaconic acid (1.0 eq)

  • Allylamine (1.2 eq)

  • Deionized water

  • 5 M Hydrochloric acid

  • 5 M Sodium hydroxide

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (e.g., 13.0 g, 0.1 mol) and deionized water (e.g., 50 mL).

  • Stir the mixture to form a suspension.

  • Slowly add allylamine (e.g., 6.85 g, 0.12 mol) to the suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2 with 5 M HCl.

  • The crude product may precipitate upon acidification. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture) to afford this compound as a white to off-white solid.

Expected Data:
ParameterValue
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Appearance White to off-white solid
CAS Number 16199-99-8
Solubility Soluble in water, methanol, and DMSO

II. Applications in Organic Synthesis

Due to the absence of specific literature on the synthetic utility of this compound, the following sections propose potential applications based on the known reactivity of its functional groups.

A. Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for the synthesis of amides, esters, and other derivatives, which is a common strategy in drug discovery to modulate physicochemical properties and biological activity.

G cluster_derivatives Carboxylic Acid Derivatives Start 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid Amide Amide Derivatives Start->Amide R-NH₂, Coupling Agent Ester Ester Derivatives Start->Ester R-OH, Acid Catalyst AcidChloride Acid Chloride Start->AcidChloride SOCl₂ or (COCl)₂

Caption: Derivatization of the carboxylic acid group.

1. Amide Synthesis (Amidation)

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup by diluting with an organic solvent and washing with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired amide.

ReactantReagents/ConditionsProduct Type
This compoundR-NH₂, HBTU, DIPEA, DMF, RT, 4-12hAmide Derivative

2. Ester Synthesis (Fischer Esterification)

Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Heat the mixture to reflux for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the ester.

ReactantReagents/ConditionsProduct Type
This compoundR-OH, cat. H₂SO₄, Reflux, 8-24hEster Derivative
B. Transformations of the N-Allyl Group

The N-allyl group offers a site for various transformations, including isomerization, oxidation, and addition reactions, allowing for the introduction of new functionalities.

G cluster_products Allyl Group Transformations Start 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid Isomerized N-Propenyl Derivative Start->Isomerized Ru or Rh Catalyst Dihydroxylated N-(2,3-Dihydroxypropyl) Derivative Start->Dihydroxylated OsO₄, NMO Epoxidized N-(Oxiran-2-ylmethyl) Derivative Start->Epoxidized m-CPBA

Caption: Potential transformations of the N-allyl group.

1. Isomerization to N-Propenyl Derivative

Protocol:

  • Dissolve this compound (1.0 eq) in a degassed solvent (e.g., toluene or THF).

  • Add a catalytic amount of a transition metal catalyst, such as a ruthenium-based catalyst (e.g., Grubbs' catalyst) or a rhodium catalyst.

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 60-80 °C for 2-6 hours.

  • Monitor the formation of the N-propenyl isomer by ¹H NMR spectroscopy (disappearance of the terminal alkene protons and appearance of new vinylic signals).

  • Upon completion, cool the reaction and remove the solvent in vacuo.

  • Purify the residue by column chromatography to isolate the N-propenyl derivative.

ReactantReagents/ConditionsProduct Type
This compoundRuthenium or Rhodium catalyst, Toluene, 60-80°CN-Propenyl Derivative

2. Dihydroxylation

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as the co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 1-2 mol%).

  • Stir the reaction at room temperature for 12-24 hours. The solution may turn dark.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for an additional 30 minutes.

  • Extract the product with a polar organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the diol.

ReactantReagents/ConditionsProduct Type
This compoundcat. OsO₄, NMO, Acetone/H₂O, RT, 12-24hN-(2,3-Dihydroxypropyl) Derivative

3. Epoxidation

Protocol:

  • Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the excess m-CPBA by washing with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the epoxide.

ReactantReagents/ConditionsProduct Type
This compoundm-CPBA, DCM, 0°C to RT, 6-18hN-(Oxiran-2-ylmethyl) Derivative

III. Conclusion

This compound is a valuable synthetic intermediate that can be readily prepared from commercially available starting materials. Its trifunctional nature allows for a wide range of synthetic manipulations. The protocols outlined above for the derivatization of the carboxylic acid and transformations of the N-allyl group provide a foundation for the synthesis of a diverse library of compounds for screening in drug discovery and for the development of novel functional materials. The orthogonal reactivity of the functional groups makes this scaffold particularly amenable to combinatorial synthesis and the generation of molecular diversity. Further exploration of the reactivity of the lactam ring could also unveil additional synthetic pathways.

Applications of 5-Oxopyrrolidine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine (also known as the pyroglutamate) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. In recent years, derivatives of 5-oxopyrrolidine have emerged as a promising class of agents in cancer research, demonstrating cytotoxicity against various cancer cell lines and targeting key signaling pathways involved in tumor progression and survival.

These application notes provide an overview of the anticancer applications of selected 5-oxopyrrolidine derivatives, present key quantitative data from preclinical studies, and offer detailed protocols for their in vitro evaluation. The information is intended to guide researchers in the exploration and development of this chemical class for novel cancer therapeutics.

Featured 5-Oxopyrrolidine Derivatives and their Anticancer Activity

Several series of 5-oxopyrrolidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often feature substitutions at the N-1 and C-3 positions of the pyrrolidinone ring, leading to diverse pharmacological profiles.

Hydrazone Derivatives

A notable class of these compounds are 5-oxopyrrolidine-3-carbohydrazides. These molecules have been shown to exhibit significant cytotoxic effects against a panel of human cancer cell lines. For instance, novel hydrazones incorporating a diphenylamine moiety have demonstrated potent activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells.[1] Molecular modeling studies suggest that these compounds may function as multi-kinase inhibitors, with strong binding affinities to key protein kinases such as the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF).[1]

Azole and Diazole Derivatives

Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid bearing azole and diazole moieties have also been investigated.[2][3] Certain compounds from this series have shown potent anticancer activity against human lung adenocarcinoma (A549) cells, with some demonstrating favorable cytotoxicity profiles against non-cancerous cells.[2] The presence of a free amino group in some of these derivatives appears to be important for their anticancer effects.[2]

Derivatives with a 3,4,5-Trimethoxyphenyl Moiety

Another series of derivatives features a 3,4,5-trimethoxyphenyl group, a scaffold known for its presence in potent anticancer agents. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid structure has been shown to significantly enhance anticancer activity against A549 cells.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative 5-oxopyrrolidine derivatives from various studies.

Table 1: Cytotoxicity of 5-Oxopyrrolidine-3-carbohydrazide Derivatives [1]

CompoundCancer Cell LineAssay TypeKey Findings
8 (2-hydroxybenzylidene derivative)IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic)2D and 3D cell viabilityHigh cytotoxicity in both 2D and 3D models.
12 (2-hydroxynaphthalenylmethylene derivative)IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic)2D and 3D cell viabilityHigh cytotoxicity in both 2D and 3D models.
4 (2,5-dimethoxybenzylidene derivative)IGR39, MDA-MB-231, Panc-1Cell migrationMost effective at inhibiting cell migration.
6 (2,4,6-trimethoxybenzylidene derivative)IGR39, MDA-MB-231, Panc-1Cell migrationMost effective at inhibiting cell migration.

Table 2: Anticancer Activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine Derivatives against A549 Cells [2][6]

CompoundModificationPost-treatment Viability (100 µM, 24h)
2 Carboxylic acid78-86%
4 Acid hydrazideNo significant enhancement over 2
18-22 Various hydrazone and azole derivativesMost potent anticancer activity in the series
20 Bis hydrazone with 2-thienyl fragmentsHigh anticancer activity, low cytotoxicity to non-cancerous cells
21 Bis hydrazone with two 5-nitrothienyl moietiesHigh anticancer activity, low cytotoxicity to non-cancerous cells

Table 3: Anticancer Activity of Pyrrolidone Derivatives with a 3,4,5-Trimethoxyphenyl Moiety against A549 Cells [4][5]

CompoundModificationPost-treatment Viability
1,3,4-oxadiazolethione derivativeIncorporation of 1,3,4-oxadiazolethione ringReduced to 28.0%
4-aminotriazolethione derivativeIncorporation of 4-aminotriazolethione ringReduced to 29.6%

Signaling Pathways and Mechanisms of Action

Molecular docking studies of the most active 5-oxopyrrolidine-3-carbohydrazides suggest a potential mechanism of action through the inhibition of multiple protein kinases.[1] Specifically, compound 12 (2-hydroxynaphthalenylmethylene derivative) showed high binding affinity to the active sites of both SRC and BRAF kinases.[1] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC RAS RAS RTK->RAS Derivative_12 5-Oxopyrrolidine Derivative (e.g., 12) Derivative_12->SRC BRAF BRAF Derivative_12->BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation, Survival, Migration

Caption: Proposed mechanism of action for a 5-oxopyrrolidine derivative.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of 5-oxopyrrolidine derivatives in vitro.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

G cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plates Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with 5-oxopyrrolidine derivatives (various conc.) Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT solution (10 µL/well) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 5-oxopyrrolidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Migration Assessment (Wound Healing Assay)

This assay is used to evaluate the effect of the compounds on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 6-well plates and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch (a "wound") through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Compound Treatment: Replace the PBS with a fresh complete medium containing the 5-oxopyrrolidine derivative at a non-toxic concentration (determined from the MTT assay). Use a medium without the compound as a negative control.

  • Image Acquisition: Immediately capture images of the wound at different points (time 0).

  • Incubation and Imaging: Incubate the plates at 37°C in a 5% CO2 incubator. Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure for each treatment group compared to the initial wound width.

Conclusion

5-Oxopyrrolidine derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The studies highlighted here demonstrate their potential to induce cytotoxicity and inhibit cell migration in various cancer cell types, possibly through the inhibition of key signaling kinases. The provided protocols offer a starting point for researchers to further investigate the anticancer properties of this exciting class of compounds. Further studies are warranted to elucidate their detailed mechanisms of action, evaluate their in vivo efficacy and safety profiles, and optimize their structures for improved therapeutic potential.

References

Application Notes and Protocols: Mechanism of Action of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms of action for 5-oxopyrrolidine-3-carboxylic acid analogs, a promising class of compounds with diverse biological activities. This document includes a summary of their quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide further research and development.

Introduction

5-Oxopyrrolidine-3-carboxylic acid is a versatile scaffold that has been derivatized to generate a wide range of analogs with significant therapeutic potential. These analogs have demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents. Their mechanisms of action are multifaceted, involving the modulation of key cellular targets such as protein kinases, matrix metalloproteinases (MMPs), and voltage-gated sodium channels (Nav1.8), as well as the activation of the Nrf-2 antioxidant response pathway.

Data Presentation

The following tables summarize the quantitative data for various 5-oxopyrrolidine-3-carboxylic acid analogs, showcasing their activity in different biological assays.

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragmentStaphylococcus aureus<7.8[1][2]
Hydrazone with benzylidene moietyStaphylococcus aureus3.9[1]
5-Fluorobenzimidazole derivativeStaphylococcus aureus TCH 15168[3]
Hydrazone with 5-nitrothien-2-yl moietyCandida auris16[3]

Table 2: Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Compound/AnalogCell LineActivityIC50 (µM)Reference
5-Fluorobenzimidazole derivativeA549 (Lung Cancer)Highest anticancer activityNot specified[3]
Hydrazone derivativesMDA-MB-231, PPC1, A375CytotoxicNot specified[4]
2-hydroxynaphthalenylmethylene derivativeIGR39, MDA-MB-231, Panc-1High cytotoxicityNot specified[5]

Table 3: Enzyme Inhibition and Channel Modulation by 5-Oxopyrrolidine-3-Carboxylic Acid Analogs

Compound ClassTargetAssayIC50 (nM)Reference
5-Oxopyrrolidine-3-carboxamidesNav1.8Qube assayVaries[6]
Pyrrolidinone derivativesMMP-2, MMP-9In-vitro anti-inflammatoryNot specified[7]
Hydrazone derivativesProtein Kinases (e.g., SCR, BRAF)Molecular DockingNot specified[5]

Experimental Protocols

This section provides detailed protocols for key experiments to elucidate the mechanism of action of 5-oxopyrrolidine-3-carboxylic acid analogs.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an analog that inhibits the visible growth of a microorganism.

Materials:

  • 5-oxopyrrolidine-3-carboxylic acid analog

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the analog at which no visible bacterial growth is observed.

In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method to screen for protein kinase inhibitors.

Materials:

  • 5-oxopyrrolidine-3-carboxylic acid analog

  • Recombinant protein kinase (e.g., SRC, BRAF)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the analog in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the analog solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is inversely proportional to the inhibitory activity of the analog.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Matrix Metalloproteinase (MMP) Inhibition Assay (FRET-based)

This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate to measure MMP activity.

Materials:

  • 5-oxopyrrolidine-3-carboxylic acid analog

  • Recombinant MMP (e.g., MMP-2, MMP-9)

  • MMP FRET substrate

  • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the analog in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the MMP enzyme and the analog solution.

  • Initiate Reaction: Add the MMP FRET substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: The rate of increase in fluorescence is proportional to the MMP activity. Calculate the percent inhibition for each analog concentration and determine the IC50 value.

Nrf-2 Nuclear Translocation Assay (Western Blot)

This protocol determines if the analog induces the translocation of the transcription factor Nrf-2 to the nucleus, a key step in the antioxidant response.

Materials:

  • 5-oxopyrrolidine-3-carboxylic acid analog

  • Cell line (e.g., HaCaT keratinocytes)

  • Cell culture medium and supplements

  • Nuclear and cytoplasmic extraction kit

  • Primary antibody against Nrf-2

  • Loading control antibodies (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with the analog at various concentrations for a specified time.

  • Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-Nrf-2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: An increase in the Nrf-2 signal in the nuclear fraction compared to the untreated control indicates activation of the Nrf-2 pathway.

Nav1.8 Inhibition Assay (Automated Patch Clamp)

This protocol is for assessing the inhibitory effect of analogs on the voltage-gated sodium channel Nav1.8.

Materials:

  • 5-oxopyrrolidine-3-carboxylic acid analog

  • Cell line stably expressing human Nav1.8 channels (e.g., HEK293)

  • Internal and external solutions for patch clamp recording

  • Automated patch clamp system (e.g., Qube, IonWorks)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the Nav1.8-expressing cells.

  • Assay Setup: Load the cells, internal and external solutions, and the analog dilutions onto the automated patch clamp system.

  • Recording: The system will automatically establish whole-cell patch clamp recordings. Apply a voltage protocol to elicit Nav1.8 currents.

  • Compound Application: Apply the analog at various concentrations and record the resulting inhibition of the Nav1.8 current.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of 5-oxopyrrolidine-3-carboxylic acid analogs.

Nrf2_Signaling_Pathway Analog 5-Oxopyrrolidine-3- carboxylic Acid Analog Keap1 Keap1 Analog->Keap1 Inhibits Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf-2 Signaling Pathway Activation.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Analog Dilutions Start->Prepare_Reagents Incubate_Kinase_Analog Incubate Kinase with Analog Prepare_Reagents->Incubate_Kinase_Analog Initiate_Reaction Add Substrate/ATP Mixture Incubate_Kinase_Analog->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Detect_Signal Add Detection Reagent & Read Plate Incubate_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

MMP_Inhibition_FRET_Workflow Start Start Prepare_Reagents Prepare MMP, FRET Substrate, and Analog Dilutions Start->Prepare_Reagents Mix_Reagents Mix MMP and Analog in Plate Prepare_Reagents->Mix_Reagents Initiate_Reaction Add FRET Substrate Mix_Reagents->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over Time Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Reaction Rate, % Inhibition, and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: MMP Inhibition FRET Assay Workflow.

References

Application Notes and Protocols for the Asymmetric Michael Addition in Pyrrolidine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of biologically active compounds, including enzyme inhibitors and receptor agonists.[1][2] Their synthesis, particularly in an enantiomerically pure form, is a significant objective in medicinal chemistry and drug development. The asymmetric Michael addition has emerged as a powerful and atom-economical strategy for constructing the chiral pyrrolidine ring system.[3][4] This document provides detailed application notes and protocols for the synthesis of pyrrolidine-3-carboxylic acid derivatives via organocatalytic asymmetric Michael addition.

Application Notes: Organocatalytic Approaches

The organocatalytic asymmetric Michael addition for the synthesis of pyrrolidine-3-carboxylic acid precursors typically involves the reaction of a Michael donor, such as a nitroalkane, with a 4-oxo-2-enoate as the Michael acceptor.[1][3][5] The reaction is catalyzed by a chiral organocatalyst, which facilitates the formation of a stereodefined carbon-carbon bond, leading to the desired enantiomer of the product.

Key Advantages of Organocatalysis:

  • Mild Reaction Conditions: These reactions are often performed at or below room temperature, which helps to preserve sensitive functional groups.

  • High Stereoselectivity: The use of chiral organocatalysts can lead to high diastereo- and enantioselectivities.[2]

  • Operational Simplicity: Organocatalysts are often stable to air and moisture, eliminating the need for stringent anhydrous or anaerobic conditions.

  • Atom Economy: This method is considered atom-economical as it constructs the core of the target molecule in a single step with minimal byproduct formation.[1][4]

Choice of Catalyst:

Cinchona alkaloids and their derivatives are a prominent class of organocatalysts for this transformation.[6] These catalysts can act as bifunctional reagents, activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis. The choice of the specific cinchona alkaloid derivative can influence the stereochemical outcome of the reaction.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the results of an organocatalytic asymmetric Michael addition for the synthesis of a key precursor to 5-methylpyrrolidine-3-carboxylic acid.

EntryCatalyst (mol%)Michael DonorMichael AcceptorSolventTime (h)Yield (%)ee (%)
1Chiral Amine F (20)NitromethaneEthyl 4-oxopent-2-enoateCH2Cl2489097

Data extracted from a representative study on the synthesis of 5-alkylsubstituted pyrrolidine-3-carboxylic acids.[1]

Experimental Protocols

Representative Protocol for the Asymmetric Michael Addition:

This protocol describes the synthesis of ethyl (R)-2-((R)-1-nitroethyl)-4-oxopentanoate, a precursor to (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.

Materials:

  • Ethyl 4-oxopent-2-enoate (Michael Acceptor)

  • Nitromethane (Michael Donor)

  • Chiral Organocatalyst (e.g., a derivative of a Cinchona alkaloid)

  • Dichloromethane (CH2Cl2), anhydrous

  • Magnetic stirrer and stir bar

  • Reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial containing a magnetic stir bar is added the chiral organocatalyst (0.02 mmol, 20 mol%).

  • The Michael acceptor, ethyl 4-oxopent-2-enoate (0.1 mmol, 1.0 equiv.), is then added to the vial.

  • The reaction vessel is placed in an appropriate cooling bath to maintain the desired temperature (e.g., 24 °C).

  • The Michael donor, nitromethane (0.5 mmol, 5.0 equiv.), is added to the stirred solution.

  • The reaction mixture is stirred at the specified temperature for 48 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Subsequent Transformation to Pyrrolidine-3-Carboxylic Acid:

The resulting Michael adduct can be converted to the corresponding pyrrolidine-3-carboxylic acid derivative in a subsequent reductive cyclization step.[1][4] For example, treatment of the nitro-ester with a reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere can yield the desired (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[4]

Visualizations

Below are diagrams illustrating the key aspects of the asymmetric Michael addition for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

G General Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Michael_Donor Michael Donor (e.g., Nitroalkane) Michael_Adduct Chiral Michael Adduct Michael_Donor->Michael_Adduct + Michael_Acceptor Michael Acceptor (e.g., 4-Oxo-2-enoate) Michael_Acceptor->Michael_Adduct Catalyst Chiral Organocatalyst Catalyst->Michael_Adduct

Caption: General reaction scheme for the asymmetric Michael addition.

G Proposed Catalytic Cycle A Catalyst + Michael Donor (Nitroalkane) B Activated Nucleophile (Nitronate) A->B Deprotonation D Ternary Complex (Stereodetermining Step) C Catalyst-Acceptor Complex C->D + Activated Nucleophile E Michael Adduct + Catalyst D->E C-C Bond Formation E->A Catalyst Regeneration Michael Acceptor Michael Acceptor Michael Acceptor->C Activation

Caption: Proposed catalytic cycle for the organocatalyzed Michael addition.

Caption: A typical experimental workflow for the synthesis.

References

Application Notes & Protocols: Functionalization of the Carboxylic Acid Group in 5-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds and pharmaceuticals.[1][2] The carboxylic acid group at the C-2 or C-3 position is a key handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives for drug discovery and development. Functionalization of this group can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and can introduce new pharmacophoric elements to enhance biological activity and target engagement. This document provides detailed protocols for the primary methods of functionalizing the carboxylic acid group of 5-oxopyrrolidines, including esterification, amidation, and conversion to versatile hydrazide intermediates.

Esterification

Esterification is a fundamental transformation that converts the carboxylic acid into an ester. This modification is often used to protect the carboxylic acid, increase lipophilicity, or as a preliminary step for further reactions, such as hydrazinolysis. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[3]

Data Presentation: Fischer Esterification of 5-Oxopyrrolidine Carboxylic Acids
Starting MaterialAlcoholCatalystSolventConditionsProductYield (%)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidMethanolSulfuric Acid (catalytic)MethanolReflux, 20 hMethyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylateNot isolated[1]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMethanolSulfuric Acid (catalytic)MethanolN/AMethyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylateN/A[4]
N-Methylated 3-aroyl-pyroglutamic acidN/ALiOHTHF/H₂O (1:1)RT, 30 min3-aroyl-N-methyl pyroglutamic acid (saponification)84%

Note: In many reported syntheses, the ester is an intermediate and is used in the next step without purification and yield determination.

Experimental Protocol: Synthesis of Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate

This protocol is adapted from the initial step for creating the corresponding hydrazide.[1]

  • Reaction Setup: In a round-bottom flask, suspend the starting carboxylic acid, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (e.g., 7.87 g, 0.03 mol), in methanol (100 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 20 hours.

  • Work-up: The resulting ester is often sufficiently pure to be used directly in the subsequent step (e.g., hydrazinolysis) without isolation.

Visualization: Fischer Esterification Workflow

G cluster_start Starting Materials cluster_reagents Reagents CarboxylicAcid 5-Oxopyrrolidine Carboxylic Acid Reaction Fischer Esterification (Reflux) CarboxylicAcid->Reaction Alcohol Alcohol (e.g., MeOH) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product 5-Oxopyrrolidine Ester Reaction->Product

Caption: General workflow for Fischer esterification of a 5-oxopyrrolidine carboxylic acid.

Hydrazide and Hydrazone Formation

The conversion of the carboxylic acid to a carbohydrazide is a powerful strategy for generating key intermediates. These hydrazides can be readily condensed with various aldehydes and ketones to produce a diverse array of N-acylhydrazones, which are prominent scaffolds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][5][6]

Data Presentation: Synthesis of 5-Oxopyrrolidine Hydrazides and Hydrazones
Reaction TypeStarting MaterialReagent(s)SolventConditionsProduct ClassYield (%)Reference
HydrazinolysisMethyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylateHydrazine monohydrateMethanolReflux, 2 hCarbohydrazide97%[1]
HydrazinolysisMethyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylateHydrazine monohydratePropan-2-olRefluxCarbohydrazide88.5%[5]
Hydrazone Formation1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazideAromatic aldehydesPropan-2-olRefluxN-acylhydrazones60-90%[5]
Hydrazone FormationN-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamideThiophene-2-carbaldehydeWater/2-PrOH/HClReflux, 2 hN-acylhydrazone57.3%[7]
Hydrazone FormationN-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide5-Nitrothiophene-2-carbaldehydeWater/2-PrOH/HClReflux, 12 hN-acylhydrazone66.8%[7]
Experimental Protocols

Protocol 2.1: Synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Carbohydrazide) [1]

  • Ester Formation: Prepare the methyl ester in situ by refluxing 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (7.87 g, 0.03 mol) in methanol (100 mL) with sulfuric acid (10 drops) for 20 hours.

  • Hydrazinolysis: To the cooled reaction mixture containing the ester, add hydrazine monohydrate (12 g, 0.24 mol).

  • Reaction: Heat the mixture at reflux for an additional 2 hours.

  • Isolation: After cooling, the precipitate is formed. Filter the solid, wash it with propan-2-ol and diethyl ether to yield the pure carbohydrazide.

    • Yield: 8.25 g (97%)

    • Appearance: White solid

    • Melting Point: 221–222 °C

Protocol 2.2: General Procedure for Hydrazone Synthesis [5]

  • Reaction Setup: Dissolve the 5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in propan-2-ol.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture at reflux for the required time (typically 2-12 hours), monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, followed by washing with a suitable solvent like diethyl ether or recrystallization if necessary.

Visualization: Pathway from Carboxylic Acid to Hydrazones

G A 5-Oxopyrrolidine Carboxylic Acid B Methyl Ester Intermediate A->B  MeOH, H₂SO₄ (Esterification) C Carbohydrazide B->C  N₂H₄·H₂O (Hydrazinolysis) D N-Acylhydrazone Derivatives C->D  R-CHO (Aldehyde) (Condensation)

Caption: Synthetic pathway for converting 5-oxopyrrolidine carboxylic acids to N-acylhydrazones.

Amide Coupling

Direct coupling of the carboxylic acid with an amine to form an amide bond is one of the most important transformations in drug development. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Data Presentation: Amide Formation from 5-Oxopyrrolidine Carboxylic Acids
Starting MaterialAmineCoupling AgentSolventProductYield (%)Reference
(2S,3S)-3-Aroyl pyroglutamic acidsSubstituted benzylaminesCDIN/A(2S,3S)-3-Aroyl pyroglutamic acid amides34-84%
General Carboxylic AcidAliphatic aminesEDACOrganicAmideN/A[8]
General Carboxylic AcidAliphatic amines2,2'-dipyridyldisulfide + triphenylphosphineOrganicAmideN/A[8]

CDI: 1,1'-Carbonyldiimidazole; EDAC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Experimental Protocol: Amide Formation using CDI

This is a general procedure based on the synthesis of 3-aroyl pyroglutamic acid amides.

  • Reaction Setup: Dissolve the 5-oxopyrrolidine carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Activation: Add the coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents), and stir the mixture at room temperature for 1-2 hours to form the activated acyl-imidazole intermediate.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC, typically several hours to overnight).

  • Work-up and Purification: Quench the reaction with water or a mild acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization: Amide Coupling Logical Workflow

G cluster_reactants Reactants CarboxylicAcid 5-Oxopyrrolidine Carboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingAgent Coupling Agent (e.g., CDI, EDAC) CouplingAgent->Activation Activation->Coupling Product Amide Derivative Coupling->Product

Caption: Logical workflow for the synthesis of amides from 5-oxopyrrolidine carboxylic acids.

References

Application Notes and Protocols: 1-Allyl-5-oxopyrrolidine-3-carboxylic acid as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid as a versatile scaffold for the discovery of novel therapeutic agents. The document outlines detailed protocols for its synthesis, derivatization, and evaluation of biological activities, drawing upon established methodologies for analogous compounds.

Introduction to the this compound Scaffold

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, present in numerous natural products and clinically approved drugs. Its three-dimensional structure, synthetic tractability, and favorable physicochemical properties make it an attractive starting point for the development of new chemical entities. The this compound scaffold combines the benefits of the pyrrolidinone ring with the reactivity of an allyl group at the N1-position and a carboxylic acid at the C3-position, offering multiple points for chemical modification and library generation. While extensive research has been conducted on various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, showcasing their potential as anticancer and antimicrobial agents, the 1-allyl variant remains a relatively underexplored yet promising scaffold.[1][2][3]

Synthesis of the Scaffold

The synthesis of this compound can be readily achieved through a well-established aza-Michael addition reaction between allylamine and itaconic acid.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Itaconic acid

  • Allylamine

  • Deionized water

  • Hydrochloric acid (HCl), 5% solution

  • Sodium hydroxide (NaOH), 5% solution

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add itaconic acid (1.0 equivalent) and deionized water.

  • Stir the mixture until the itaconic acid is partially dissolved.

  • Slowly add allylamine (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with a 5% HCl solution to precipitate the product.

  • Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization. A common method involves dissolving the product in a 5% NaOH solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate with 5% HCl to pH 5.[2]

Expected Yield: 85-95%

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategy for Library Synthesis

The this compound scaffold offers two primary points for diversification: the carboxylic acid group and the allyl group. A common and effective strategy for elaborating the carboxylic acid is through the formation of a carbohydrazide intermediate, which can then be converted into a variety of heterocyclic derivatives.[6][7]

Experimental Workflow for Derivatization

derivatization_workflow Scaffold 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid Esterification Esterification (MeOH, H₂SO₄, reflux) Scaffold->Esterification MethylEster Methyl Ester Intermediate Esterification->MethylEster Hydrazinolysis Hydrazinolysis (N₂H₄·H₂O, reflux) MethylEster->Hydrazinolysis Carbohydrazide Carbohydrazide Intermediate Hydrazinolysis->Carbohydrazide Condensation Condensation with Aldehydes/Ketones Carbohydrazide->Condensation Cyclization Cyclization with Diketones/etc. Carbohydrazide->Cyclization Hydrazones Hydrazone Derivatives Condensation->Hydrazones Heterocycles Azole/Triazine Derivatives Cyclization->Heterocycles anticancer_pathway Compound Pyrrolidinone Derivative Kinase Protein Kinases (e.g., PI3K, Tyk2) Compound->Kinase Inhibition HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition CellCycle Cell Cycle Arrest Kinase->CellCycle Migration Inhibition of Cell Migration Kinase->Migration Apoptosis Apoptosis HDAC->Apoptosis Topoisomerase->Apoptosis antimicrobial_pathway Compound Pyrrolidinone Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction DNAgyrase DNA Gyrase/ Topoisomerase IV Compound->DNAgyrase Inhibition Enzyme Essential Bacterial Enzymes Compound->Enzyme Inhibition Disruption Membrane Disruption Membrane->Disruption Replication Inhibition of DNA Replication DNAgyrase->Replication Metabolism Inhibition of Metabolism Enzyme->Metabolism

References

Unlocking the Potential of 5-Oxopyrrolidine Derivatives in Antimicrobial and Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the antimicrobial and antifungal properties of 5-oxopyrrolidine derivatives. This set of application notes and protocols details the synthesis, biological activity, and experimental evaluation of this promising class of compounds, offering a valuable resource for the development of new therapeutic agents.

The 5-oxopyrrolidine scaffold has emerged as a significant pharmacophore in the quest for novel antimicrobial and antifungal agents, demonstrating notable efficacy against a range of pathogens, including multidrug-resistant strains.[1] These derivatives have shown a broad spectrum of activity, with specific compounds exhibiting potent and selective action against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species.[1][2]

Quantitative Antimicrobial and Antifungal Activity

The biological evaluation of various 5-oxopyrrolidine derivatives has yielded significant quantitative data, primarily expressed as Minimum Inhibitory Concentration (MIC) values. These values, summarized below, highlight the potential of these compounds as effective antimicrobial and antifungal agents. The data is organized to facilitate comparison across different derivatives and microbial strains.

Table 1: Antibacterial Activity of 5-Oxopyrrolidine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusListeria monocytogenesBacillus cereusEscherichia coliReference
Derivative 21 (5-nitrothiophene substituent) 1 - 8-->64[1]
Hydrazone with benzylidene moiety 3.9---[3][4]
Hydrazone with 5-nitrothien-2-yl fragment -PotentPotentPotent[3][4]
Pyrazole derivative 6 15.6331.2531.2515.63[5]
Thiosemicarbazide derivative 9 15.6331.2531.2515.63[5]
Ampicillin (Control) ---62.5[5]
Cefuroxime (Control) 7.8---[3][4]

Table 2: Antifungal Activity of 5-Oxopyrrolidine Derivatives (MIC in µg/mL)

Compound/DerivativeCandida tenuisAspergillus nigerReference
Hydrazones with 5-oxopyrrolidine structure 0.9 - 1.90.9 - 1.9[1]
Nystatin (Control) 7.815.6[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols outline the key experiments for the synthesis and antimicrobial evaluation of 5-oxopyrrolidine derivatives.

Protocol 1: General Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

This protocol describes a common synthetic route for creating a library of 5-oxopyrrolidine derivatives.

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • Appropriate aldehydes, ketones, or other reactants for derivatization

  • Solvents (e.g., ethanol, acetic acid)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of the core structure: A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

  • Purification: The resulting solid is filtered, washed, and can be recrystallized to obtain the pure carboxylic acid derivative.

  • Derivatization: The carboxylic acid group can be converted to an acid hydrazide. This hydrazide is then reacted with various aromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid, to produce a diverse range of hydrazone derivatives.[5][6]

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[4][6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standardized method for assessing the in vitro antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized 5-oxopyrrolidine derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

Procedure:

  • Preparation of inoculums: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Visualizing the Research Workflow

To better understand the process of discovering and evaluating these novel antimicrobial agents, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Starting Materials (e.g., N-(4-aminophenyl)acetamide, Itaconic Acid) core Synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid start->core derivatization Chemical Modification (e.g., Hydrazone formation) core->derivatization library Library of 5-Oxopyrrolidine Derivatives derivatization->library screening In vitro Antimicrobial & Antifungal Assays (e.g., Broth Microdilution) library->screening data Determination of MIC/MBC/MFC screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar tox Cytotoxicity Assays lead_opt Lead Optimization sar->lead_opt lead_opt->tox logical_relationship compound 5-Oxopyrrolidine Derivative interaction Inhibition of Growth compound->interaction pathogen Bacterial / Fungal Pathogen pathogen->interaction outcome Antimicrobial / Antifungal Effect interaction->outcome

References

Synthesis of Novel Hydrazone Derivatives from 5-Oxopyrrolidine-3-Carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of hydrazone derivatives from 5-oxopyrrolidine-3-carbohydrazide. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antioxidant agents.

Introduction

Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). The synthesis of hydrazone derivatives from 5-oxopyrrolidine-3-carbohydrazide has garnered considerable attention as it combines two pharmacologically important scaffolds. The 5-oxopyrrolidine moiety is a core structure in several biologically active molecules, and its combination with the hydrazone linkage offers a versatile platform for developing novel therapeutic agents.[1][2] This protocol outlines the synthesis, characterization, and potential applications of these derivatives, with a focus on their role as protein kinase inhibitors in cancer therapy.[3][4]

Applications

Hydrazone derivatives of 5-oxopyrrolidine-3-carbohydrazide have demonstrated a range of biological activities, making them promising candidates for drug discovery and development.

  • Anticancer Activity: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma.[3][4] Molecular docking studies suggest that they can act as multi-kinase inhibitors, targeting key proteins such as SCR and BRAF kinases.[3][4]

  • Antimicrobial Activity: Certain derivatives have shown promising activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[2][5]

  • Antioxidant Activity: Some synthesized compounds have been identified as potent antioxidants in various assays.

Experimental Protocols

General Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives from 5-oxopyrrolidine-3-carbohydrazide is typically achieved through a condensation reaction between the carbohydrazide and a suitable aldehyde or ketone.[1][6] The reaction is often catalyzed by an acid and proceeds via a nucleophilic addition-elimination mechanism.

Protocol 1: General Procedure for the Synthesis of Hydrazone Derivatives (2-12)

This protocol is adapted from the synthesis of novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors.[1]

Materials:

  • 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1)

  • Appropriate aldehyde (e.g., 4-carboxybenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1) in methanol.

  • Add the corresponding aldehyde to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at 60–70 °C for a period ranging from 20 minutes to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by the formation of a precipitate), filter off the solid product.

  • Dry the precipitate.

  • Recrystallize the crude product from a DMF/water mixture to obtain the pure hydrazone derivative.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="5-oxopyrrolidine-3-carbohydrazide\n+ Aldehyde/Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve [label="Dissolve in Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Add Catalytic HCl", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Heat at 60-70°C\n(20 min - 4 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="Precipitate Formation", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Filter and Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; recrystallize [label="Recrystallize (DMF/H2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Hydrazone Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> dissolve; dissolve -> catalyst; catalyst -> react; react -> precipitate; precipitate -> filter; filter -> recrystallize; recrystallize -> product; }

Caption: General workflow for the synthesis of hydrazone derivatives.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized hydrazone derivatives of 5-oxopyrrolidine-3-carbohydrazide.

Table 1: Synthesis and Physicochemical Properties of Hydrazone Derivatives

CompoundAldehyde UsedYield (%)Melting Point (°C)Molecular Formula
2 4-Carboxybenzaldehyde87>250C₂₅H₂₂N₄O₄
3 4-Methoxybenzaldehyde75234-235C₂₅H₂₄N₄O₃
4 2,5-Dimethoxybenzylidene82218-219C₂₆H₂₆N₄O₄
6 2,4,6-Trimethoxybenzylidene78210-211C₂₇H₂₈N₄O₅
8 2-Hydroxybenzylidene65239-240C₂₄H₂₂N₄O₃
12 2-Hydroxynaphthalenylmethylene57245-246C₂₈H₂₄N₄O₃

Data extracted from Tumosienė et al., 2025.[3]

Table 2: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

CompoundIGR39 (Melanoma) % ViabilityMDA-MB-231 (Breast Cancer) % ViabilityPanc-1 (Pancreatic Cancer) % Viability
4 Moderately ActiveModerately ActiveLow Activity
6 Moderately ActiveModerately ActiveLow Activity
8 Highly ActiveHighly ActiveModerately Active
12 Highly ActiveHighly ActiveModerately Active

Activity levels are qualitative summaries based on the findings of Tumosienė et al., 2025, where high activity corresponds to low cell viability.[3]

Signaling Pathway

The anticancer activity of the most potent hydrazone derivatives, such as compound 12 , is attributed to their ability to act as multi-kinase inhibitors. Molecular docking studies have shown high binding affinity to the active sites of key protein kinases like the non-receptor Tyrosine Kinase (SRC) and the Serine/Threonine-Protein Kinase (BRAF).[3][4] Inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and migration.

// Nodes hydrazone [label="Hydrazone Derivative\n(e.g., Compound 12)", fillcolor="#FBBC05", fontcolor="#202124"]; src [label="SRC Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; braf [label="BRAF Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges hydrazone -> src [label="Inhibits"]; hydrazone -> braf [label="Inhibits"]; src -> proliferation [color="#5F6368"]; braf -> proliferation [color="#5F6368"]; src -> survival [color="#5F6368"]; braf -> survival [color="#5F6368"]; src -> migration [color="#5F6368"]; }

Caption: Proposed mechanism of action for anticancer hydrazone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reaction of itaconic acid with allylamine. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired product. This approach is noted for its atom economy and is often performed under solvent-free conditions or in a high-boiling solvent like water.[1][2][3]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Key parameters to check are the reaction time and temperature.

  • Suboptimal reaction conditions: The choice of solvent (or lack thereof) and temperature can significantly impact the reaction rate and equilibrium.

  • Side reactions: Polymerization of itaconic acid or allylamine, or the formation of isomeric byproducts, can reduce the yield of the desired product.

  • Product loss during workup and purification: The product may be partially lost during extraction, filtration, or recrystallization steps.

  • Purity of starting materials: Impurities in the itaconic acid or allylamine can interfere with the reaction.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following optimization strategies:

  • Reaction Temperature: Heating the reaction mixture is typically required. A common temperature range is 140-165°C for solvent-free reactions.[1][3]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Stoichiometry of Reactants: Using a slight excess of one of the reactants might drive the reaction to completion, but this can also complicate purification. Start with equimolar amounts and adjust as needed based on your results.

  • Solvent: While often performed neat, using a high-boiling solvent like water or acetic acid can sometimes improve yields by ensuring homogeneity and better temperature control.[2][3]

Q4: What is the best way to purify the final product?

A4: The most common purification method for similar compounds is recrystallization.[4] A typical procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water) and allowing it to cool slowly to form crystals. The choice of solvent will depend on the solubility of the product and impurities. Washing the filtered crystals with a cold solvent can help remove residual impurities.

Q5: Are there any known side products I should be aware of?

A5: While the provided literature does not extensively detail side products for this specific reaction, potential side reactions in similar syntheses include the formation of amides from the reaction of the carboxylic acid with the amine without cyclization, and the formation of isomeric products. Proper control of reaction conditions can help minimize these.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation and decomposition. A range of 140-165°C is a good starting point for solvent-free conditions.[1][3]
Reaction time is too short.Monitor the reaction progress using TLC. Continue heating until the starting materials are consumed.
Impure starting materials.Verify the purity of itaconic acid and allylamine using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary.
Product is an intractable oil or difficult to crystallize Presence of impurities.Attempt to purify the crude product using column chromatography before recrystallization.
Incorrect recrystallization solvent.Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find one that provides good crystals.
Yield is consistently moderate but not high Suboptimal reaction conditions.Systematically vary the reaction parameters (temperature, time, solvent) to find the optimal conditions for your setup.
Product loss during workup.Ensure efficient extraction and minimize transfers. When filtering, wash the product with a minimal amount of cold solvent to avoid dissolving the product.

Comparative Yield Data for Analogous Syntheses

The following table summarizes reported yields for the synthesis of similar 1-substituted 5-oxopyrrolidine-3-carboxylic acids, providing a benchmark for what can be expected.

Substituent Yield (%) Reference
1-Cyclohexyl70[4]
1-(2-hydroxy-5-methylphenyl)88[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][3]

Materials:

  • Itaconic acid

  • Allylamine

  • Water (optional, as solvent)

  • Hydrochloric acid (for acidification)

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of itaconic acid and allylamine.

  • Heat the mixture with stirring. For a solvent-free reaction, heat to 140-150°C. If using water as a solvent, heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, add water to the cooled molten mass. If water was used as a solvent, proceed to the next step.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.

  • Dry the purified crystals under vacuum to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification itaconic_acid Itaconic Acid mixing Mixing itaconic_acid->mixing allylamine Allylamine allylamine->mixing heating Heating (140-150°C or Reflux) mixing->heating cooling Cooling heating->cooling acidification Acidification (HCl) cooling->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_temp Is reaction temperature optimal? (140-165°C) start->check_temp Yes check_time Is reaction time sufficient? check_temp->check_time Yes optimize Optimize Conditions: - Vary temperature - Increase time - Use solvent check_temp->optimize No check_purity Are starting materials pure? check_time->check_purity Yes check_time->optimize No check_workup Is product lost during workup? check_purity->check_workup Yes check_purity->optimize No check_workup->optimize Yes check_workup->optimize No

References

Technical Support Center: Purification of Crude Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude carboxylic acids obtained from synthesis reactions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude carboxylic acid products?

A1: Impurities in crude carboxylic acid samples typically include unreacted starting materials, catalysts, byproducts from side reactions, and residual solvents.[1][2] For instance, in Fischer esterification, unreacted starting alcohol and the catalytic acid are common impurities.[3] In reactions involving anhydrides, unreacted anhydride may also be present.[2] Oxidative preparations can lead to various oxidizable impurities.[4]

Q2: How do I select the most appropriate purification technique for my carboxylic acid?

A2: The choice of purification method depends on the physical properties of your carboxylic acid (solid vs. liquid, boiling point, polarity) and the nature of the impurities.

  • Acid-Base Extraction: Excellent for separating acidic products from neutral or basic impurities.[3][5][6]

  • Recrystallization: The preferred method for purifying solid carboxylic acids.[5][7]

  • Distillation (including vacuum distillation): Suitable for liquid carboxylic acids or those with high boiling points that are thermally stable.[8]

  • Column Chromatography: Useful for separating complex mixtures or when other methods fail, especially for polar compounds.[7][9][10]

Q3: What is the principle behind purifying carboxylic acids using acid-base extraction?

A3: Acid-base extraction exploits the acidic nature of the carboxyl group. By washing an organic solution containing the crude acid with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt.[1][3] This salt transfers to the aqueous layer, leaving neutral and basic impurities behind in the organic layer.[5][11] The aqueous layer is then separated and re-acidified (e.g., with HCl) to regenerate the pure, water-insoluble carboxylic acid, which can be collected by filtration or further extraction.[1][11]

Q4: Can I use column chromatography to purify my carboxylic acid?

A4: Yes, but it can be challenging due to the high polarity of carboxylic acids, which can lead to smearing or tailing on a standard silica gel column.[7][12] Reversed-phase chromatography (e.g., using C18 silica) is often more effective.[9] For normal phase silica gel, adding a small amount of a volatile acid (like acetic or formic acid, ~0.1-1%) to the eluent can suppress the deprotonation of the carboxylic acid, leading to better separation and less smearing.[13]

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification process.

Problem: During recrystallization, my compound "oils out" instead of forming crystals.

  • Possible Causes:

    • High Impurity Level: Impurities can depress the melting point of the compound, causing it to separate as a liquid.[14]

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for an ordered crystal lattice to form.[14]

    • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your solute, or the compound may be too soluble.[14][15]

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Insulating the flask can help.[14]

    • Re-evaluate Solvent: Re-heat the solution to dissolve the oil, add more solvent, and attempt to cool slowly again.[14] If the problem persists, a different solvent or a solvent/anti-solvent system may be necessary.[14] An ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Pre-Purification: If impurities are the issue, consider a preliminary purification step like an acid-base extraction before recrystallization.[14]

Problem: I am not getting any crystal formation upon cooling my recrystallization solution.

  • Possible Causes:

    • Solution is Too Dilute: The concentration of the carboxylic acid is below its saturation point in the cold solvent.[14]

    • Supersaturation: The solution is supersaturated but lacks a nucleation point to initiate crystallization.[15]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent level or adding a "seed crystal" of the pure compound.[14][15]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[14]

    • Use an Anti-Solvent: If the compound is too soluble, you can use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "poor" solvent (the anti-solvent) until the solution turns cloudy. Gently warm to clarify and then cool slowly.[14]

Problem: My yield is very low after purification.

  • Possible Causes:

    • Recrystallization: Too much solvent was used, or the crystals were washed with solvent that was not ice-cold, dissolving some of the product.[14][16] Premature crystallization during hot filtration can also lead to loss of product.[15]

    • Extraction: Incomplete conversion of the acid to its salt, or incomplete back-extraction after re-acidification. Multiple extractions are often necessary to ensure complete transfer between phases.[11] The pH of the aqueous phase must be carefully controlled; it should be at least three units below the pKa of the acid for extraction into the organic layer and at least three units above for extraction into the aqueous basic layer.[5]

  • Solutions:

    • Optimize Recrystallization: Use the minimum amount of hot solvent required to dissolve the solid. Always wash the collected crystals with a minimal amount of ice-cold solvent.[14] To recover more product, the mother liquor (the filtrate) can be cooled further.[14]

    • Improve Extraction Efficiency: Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than a single extraction with a large volume.[11] Always check the pH of the aqueous layer to ensure it is in the correct range for the desired transfer.[5][17]

Data Presentation

Table 1: Common Solvents for Carboxylic Acid Recrystallization

SolventBoiling Point (°C)PolarityComments & Suitability
Water (H₂O)100HighGood for low molecular weight or poly-functional acids.[18]
Ethanol (EtOH)78HighA very general and effective solvent for many organic compounds.[18]
Acetic Acid118HighUseful for some aromatic carboxylic acids, but difficult to remove.[5][19]
Toluene111LowSuitable for some aromatic acids like 4-methoxybenzoic acid.[19]
Hexane / Ethyl AcetateVariableLow/MediumOften used as a solvent/anti-solvent pair.[18]
Water / EthanolVariableHighA common solvent pair for polar compounds.[14]

Table 2: pKa Values for Selective Acid-Base Extraction

Compound ClassExampleTypical pKa RangeExtraction Behavior
Carboxylic AcidBenzoic Acid3 - 5Deprotonated by both NaOH (strong base) and NaHCO₃ (weak base).[3]
PhenolPhenol8 - 10Deprotonated by NaOH but generally not by the weaker base NaHCO₃.[3]

This difference allows for the separation of carboxylic acids from phenols by first extracting with sodium bicarbonate, which will only remove the carboxylic acid into the aqueous layer.[3]

Experimental Protocols & Workflows

Visualizing Purification Logic

A logical approach is crucial for selecting the right purification method.

Purification_Selection start Crude Product from Synthesis is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization  Yes extraction Perform Acid-Base Extraction is_liquid->extraction No, dissolved in solvent distillation Consider Distillation (Simple or Vacuum) is_liquid->distillation  Yes check_purity Check Purity (TLC, NMR, MP) recrystallization->check_purity extraction->check_purity distillation->check_purity chromatography Use Column Chromatography (Reversed-Phase or Normal w/ Acid) check_purity->chromatography Still Impure

Caption: A decision workflow for selecting a primary purification technique.

Protocol 1: General Acid-Base Extraction

This protocol outlines the separation of a carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently.[3] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the sodium carboxylate salt.[11] Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure complete removal of the acid.[11] Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring until the solution is acidic (test with pH paper).[1][11] The carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the purified solid carboxylic acid by vacuum filtration.[11]

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual inorganic salts.[14] Allow the solid to air-dry completely.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (e.g., Ether) step1 Add aq. NaHCO₃ and Shake in Separatory Funnel start->step1 separation Separate Layers step1->separation organic_layer Organic Layer: Neutral Impurities separation->organic_layer Remains aqueous_layer Aqueous Layer: Sodium Carboxylate Salt separation->aqueous_layer Extracted step2 Add HCl (aq) to Aqueous Layer aqueous_layer->step2 precipitation Precipitation of Pure Carboxylic Acid step2->precipitation end Collect Pure Solid via Filtration precipitation->end

Caption: Workflow illustrating the acid-base extraction of a carboxylic acid.

Protocol 2: General Recrystallization

This protocol is for purifying a solid crude carboxylic acid.

  • Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents. A good solvent will dissolve the acid when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalysts), perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[15] This step prevents the desired compound from crystallizing prematurely.[15]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[14] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to rinse away any soluble impurities remaining on the surface.[14] Keep the vacuum on to pull air through the crystals and help them dry. For final drying, the crystals can be left in a desiccator.

References

Technical Support Center: Cyclization of 2-Methylenesuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclization of 2-methylenesuccinic acid (itaconic acid).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the cyclization of 2-methylenesuccinic acid?

The primary product is itaconic anhydride (3-methylideneoxolane-2,5-dione), a valuable intermediate in polymer and chemical synthesis. The reaction involves the dehydration of itaconic acid, typically at elevated temperatures.[1][2][3]

Q2: What are the most common side reactions during the cyclization of 2-methylenesuccinic acid?

The most common side reactions are:

  • Isomerization: Formation of the thermodynamically more stable citraconic anhydride.[1][4][5]

  • Polymerization: Unwanted polymerization of itaconic acid or its anhydride can occur, especially at high temperatures.[6][7]

  • Decarboxylation: Particularly in aqueous solutions at elevated temperatures, polymers of itaconic acid can undergo decarboxylation.[8][9]

  • Hydrolysis: The product, itaconic anhydride, can hydrolyze back to itaconic acid in the presence of water.[5]

Q3: How can I minimize the isomerization of itaconic anhydride to citraconic anhydride?

To minimize isomerization, it is crucial to control the reaction temperature and duration. Rapid heating and distillation of the product as it forms are recommended.[4][5][10] Using specific catalysts and lower temperatures can also favor the formation of itaconic anhydride.[1] For instance, dehydration in higher boiling aromatic solvents with acidic montmorillonite or in cumene with methanesulfonic acid can yield 95-97% itaconic anhydride.[1]

Q4: What are the ideal conditions to prevent polymerization during the cyclization?

To prevent polymerization, it is advisable to keep the reaction temperature as low as possible while still achieving efficient cyclization. When using dehydrating agents like acetic anhydride, the temperature should be kept below 75°C.[6] The presence of radical inhibitors can also be considered, although this is not a common practice in standard protocols.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of itaconic anhydride 1. Incomplete reaction. 2. Isomerization to citraconic anhydride. 3. Hydrolysis of the product. 4. Polymerization of starting material or product.1. Ensure sufficient heating time and/or catalyst concentration. 2. Use rapid heating and distill the product under vacuum as it forms. Avoid prolonged heating.[4][5] 3. Ensure all glassware is dry and promptly separate the anhydride from any aqueous phase after distillation.[4][5] 4. Lower the reaction temperature.
Product contains a high percentage of citraconic anhydride 1. Reaction temperature is too high. 2. Prolonged heating. 3. Use of certain catalysts or basic conditions.1. Reduce the reaction temperature. For pyrolysis of citric acid, rapid distillation is key to minimizing contact time at high temperatures.[4][5] 2. Minimize the reaction time. 3. Use acidic catalysts like sulfuric acid or acidic montmorillonite which favor itaconic anhydride formation.[1]
Formation of a solid, insoluble material in the reaction vessel 1. Polymerization of itaconic acid or itaconic anhydride.1. Reduce the reaction temperature. If using a solvent, ensure it is appropriate for the reaction conditions. Consider adding a radical inhibitor if other methods fail.
Itaconic acid crystals forming in the purified anhydride upon standing 1. Presence of residual water in the product.1. Ensure the anhydride is thoroughly dried after separation from the aqueous phase. Storing the anhydride over a desiccant may be beneficial.[4]
Evolution of CO2 gas from the reaction mixture 1. Decarboxylation of itaconic acid, particularly if it has polymerized in an aqueous solution.1. This is more common with poly(itaconic acid) in water at temperatures around 100°C.[8] For the synthesis of the anhydride, ensure the starting material is pure and avoid aqueous conditions at high temperatures for extended periods.

Quantitative Data Summary

The following table summarizes the yields of itaconic anhydride and the extent of side reactions under various experimental conditions.

Starting Material Reaction Conditions Yield of Itaconic Anhydride Side Products/Notes Reference
Citric Acid MonohydrateRapid heating and distillation (175-190°C)37-47%Significant amount of citraconic anhydride if heating is not rapid.[4][5][4][5]
Itaconic Acid165-180°C, 10-30 mmHg, catalytic H₂SO₄Up to 98%Exclusively itaconic anhydride.[1][1]
Itaconic AcidToluene or xylene solvent, acidic montmorillonite catalyst95-97%Lower proportion of citraconic anhydride due to controlled temperature.[1][1]
Itaconic AcidAcetic anhydride, 80°CRaw product contains ~89% itaconic anhydride11% citraconic anhydride.[5][5]
Itaconic AnhydrideRapid distillation at atmospheric pressure (200-215°C)68-72% (of citraconic anhydride)This process is for the isomerization to citraconic anhydride.[10][10]

Experimental Protocols

Protocol 1: Cyclization of Itaconic Acid using Sulfuric Acid

This protocol is adapted from a high-yield synthesis of itaconic anhydride.[1]

  • Apparatus: A distillation apparatus suitable for vacuum distillation.

  • Reagents:

    • Itaconic acid

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure: a. Place itaconic acid and a catalytic amount of concentrated sulfuric acid in the distillation flask. b. Heat the mixture to 165-180°C under a vacuum of 10-30 mmHg. c. Itaconic anhydride will form and distill over. Collect the distilled product in a cooled receiver. d. The yield of itaconic anhydride is typically up to 98%.

Protocol 2: Cyclization of Itaconic Acid using Acetic Anhydride

This protocol provides a method for cyclization at a lower temperature.[5]

  • Apparatus: A three-necked flask equipped with a stirrer, condenser, and dropping funnel.

  • Reagents:

    • Itaconic acid

    • Acetic anhydride

  • Procedure: a. In a 2-liter three-necked flask, place 612 g (6.0 mol) of acetic anhydride. b. While stirring, add 780 g (6.0 mol) of solid itaconic acid. c. Slowly heat the mixture to 80°C until the solid dissolves. d. Maintain the temperature at 80°C and stir for an additional 30 minutes. e. Distill off the acetic acid under vacuum (10-150 mbar) at a sump temperature of 80-82°C. f. The remaining product is a mixture of itaconic anhydride (approx. 89%) and citraconic anhydride (approx. 11%).

Visualizations

Reaction_Pathways Itaconic_Acid 2-Methylenesuccinic Acid (Itaconic Acid) Itaconic_Anhydride Itaconic Anhydride (Desired Product) Itaconic_Acid->Itaconic_Anhydride Dehydration (Heat, Catalyst) Polymer Poly(itaconic acid/anhydride) (Polymerization Product) Itaconic_Acid->Polymer Polymerization (Heat) Citraconic_Anhydride Citraconic Anhydride (Isomerization Product) Itaconic_Anhydride->Citraconic_Anhydride Isomerization (Heat) Itaconic_Anhydride->Polymer Polymerization (Heat) Decarboxylation_Products Decarboxylation Products Polymer->Decarboxylation_Products Decarboxylation (Heat, H₂O)

Caption: Main reaction and side reaction pathways in the cyclization of 2-methylenesuccinic acid.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_scenarios Troubleshooting Scenarios cluster_solutions Solutions Start Low Yield or Impure Product Analysis Analyze Product Composition (e.g., GC, NMR) Start->Analysis High_Citraconic High Citraconic Anhydride? Analysis->High_Citraconic Check for Isomer Polymer_Formation Polymer Formation? Analysis->Polymer_Formation Check for Insoluble Material Unreacted_Acid High Unreacted Itaconic Acid? Analysis->Unreacted_Acid Check for Starting Material Solution_Citraconic Reduce Temperature & Decrease Reaction Time & Use Rapid Distillation High_Citraconic->Solution_Citraconic Yes Solution_Polymer Lower Reaction Temperature Polymer_Formation->Solution_Polymer Yes Solution_Acid Increase Reaction Time/Temp or Catalyst Amount Unreacted_Acid->Solution_Acid Yes

Caption: A logical workflow for troubleshooting common issues during the cyclization of 2-methylenesuccinic acid.

References

optimization of reaction conditions for synthesizing 5-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing 5-oxopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for obtaining 5-oxopyrrolidine derivatives?

A1: The synthesis of 5-oxopyrrolidine derivatives, also known as pyroglutamic acid derivatives or 2-pyrrolidinones, can be broadly achieved through two main approaches: cyclization of acyclic precursors and functionalization of a pre-existing 5-oxopyrrolidine ring. A common method involves the reaction of itaconic acid with a primary amine, followed by cyclization.[1][2] Other notable methods include multicomponent reactions like the Ugi reaction, and intramolecular cyclization of γ-amino acids or their esters.

Q2: What are the critical reaction parameters to control during the synthesis of 5-oxopyrrolidine derivatives?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.[3]

  • Solvent: The choice of solvent is critical as it affects the solubility of reactants and can influence the reaction pathway.[3]

  • pH: For reactions involving acidic or basic conditions, maintaining the optimal pH is key to preventing side reactions like hydrolysis.

  • Catalyst: The selection of an appropriate catalyst, if required, can dramatically impact the reaction yield and selectivity.

  • Purity of Starting Materials: The quality of starting materials is paramount, as impurities can lead to side reactions and complicate purification.

Q3: How can I improve the yield of my 5-oxopyrrolidine synthesis?

A3: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to find the optimal conditions for your specific substrate.

  • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

  • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.

Q4: What are some common challenges in the purification of 5-oxopyrrolidine derivatives?

A4: Purification of 5-oxopyrrolidine derivatives can be challenging due to the polarity of the lactam ring, which can lead to poor solubility in common organic solvents and tailing on silica gel chromatography. Recrystallization, preparative HPLC, or flash chromatography with a suitable solvent system are common purification techniques. The choice of method will depend on the specific properties of the derivative.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 5-oxopyrrolidine derivatives.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. Some reactions require heating (reflux) to proceed at a reasonable rate, while others may need lower temperatures to prevent decomposition. For example, a reaction at 60°C might not yield the desired product, while at 100°C only traces are formed, indicating that an optimal temperature in between should be sought.[3]
Inappropriate Solvent The choice of solvent is crucial. For instance, methanol has been identified as a good solvent for certain reactions leading to 5-oxopyrrolidine derivatives, providing excellent yields at room temperature.[3] Experiment with different solvents of varying polarity.
Poor Quality of Starting Materials Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to the formation of side products.[4]
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Catalyst Inactivity If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Suggested Solution
Suboptimal Reaction Temperature High temperatures can sometimes lead to side reactions or decomposition of the product. Try running the reaction at a lower temperature.
Incorrect pH For reactions sensitive to pH, ensure the reaction mixture is buffered at the optimal pH to avoid side reactions like hydrolysis.
Presence of Impurities in Starting Materials Impurities can act as catalysts for unwanted side reactions. Use highly pure starting materials.
Reaction Time A prolonged reaction time can sometimes lead to the formation of byproducts. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
High Polarity of the Product Use a more polar solvent system for chromatography. A common technique is to use a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape.
Product is an Oil If the product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization.
Co-eluting Impurities If impurities co-elute with your product, try a different stationary phase for chromatography (e.g., alumina, C18) or a different purification technique like preparative HPLC.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 5-oxopyrrolidine derivatives.

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[2]
  • A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours.

  • After cooling, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes.

  • The resulting precipitate is filtered, washed with water, and dried to yield the product.

Esterification and Hydrazinolysis[2]
  • The synthesized carboxylic acid is treated with methanol in the presence of a catalytic amount of sulfuric acid and refluxed for 20 hours to afford the methyl ester.

  • Without separation, the methyl ester is subjected to hydrazinolysis with hydrazine hydrate at reflux for 2 hours to give the corresponding acid hydrazide.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic 5-Oxopyrrolidine Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Toluene1101245
2Dioxane1001260
3Methanol65885
4Ethanol78878
5Water1002470

This table is a generalized representation based on common solvents and conditions mentioned in the literature and is for illustrative purposes.

Visualizations

General Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_stoichiometry Confirm Reactant Stoichiometry start->check_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_time Monitor Reaction Over Time (TLC/LC-MS) check_conditions->optimize_time successful_synthesis Improved Yield optimize_temp->successful_synthesis optimize_solvent->successful_synthesis optimize_time->successful_synthesis

Caption: A logical workflow for troubleshooting low product yield.

Decision Pathway for Product Purification

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure Is it pure? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes is_separable Are impurities separable? column_chromatography->is_separable prep_hplc Consider Preparative HPLC is_separable->prep_hplc No is_separable->final_product Yes prep_hplc->final_product

Caption: Decision-making process for purification of 5-oxopyrrolidine derivatives.

References

challenges in the scale-up of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?

A1: The most prevalent laboratory-scale synthesis involves the Michael addition of allylamine to itaconic acid, followed by cyclization.[1][2][3] During scale-up, critical considerations include efficient heat management of the exothermic reaction, ensuring adequate mixing to maintain homogeneity, and the controlled addition of reagents to minimize side-product formation.

Q2: What are the typical impurities encountered during the synthesis and how can they be minimized?

A2: Common impurities include unreacted starting materials (itaconic acid and allylamine), the isomeric product 1-allyl-2-oxopyrrolidine-4-carboxylic acid, and potential polymers from the Michael addition. Minimizing these impurities on a larger scale can be achieved by precise temperature control, optimizing the molar ratio of reactants, and considering the order of addition. Purification is often challenging due to the similar polarities of the desired product and its isomer.

Q3: What are the recommended purification methods for large-scale production?

A3: For multi-gram to kilogram scale, crystallization is the preferred method for purification. Selecting an appropriate solvent system is crucial for achieving high purity and yield. Common techniques also include pH adjustment to precipitate the carboxylic acid from an aqueous solution. Column chromatography is generally not economically viable for large-scale production but can be used for very high purity requirements.

Q4: How can the stereochemistry of the molecule be controlled during synthesis?

A4: this compound possesses a chiral center at the C3 position. Achieving high enantiomeric excess on a large scale can be challenging. Methods to control stereochemistry include the use of chiral starting materials, asymmetric catalysis, or resolution of the racemic mixture as a final step.[4] The choice of method will depend on the desired enantiopurity and economic viability.

Q5: What are the safety considerations when scaling up the production of this compound?

A5: Allylamine is a corrosive and flammable liquid and should be handled with appropriate personal protective equipment in a well-ventilated area. The reaction can be exothermic, necessitating a robust cooling system and monitoring to prevent thermal runaway. Pressure buildup in a closed system should also be considered, especially if the reaction is heated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing. - Side reactions.- Monitor reaction progress using techniques like TLC, HPLC, or NMR. - Optimize temperature profile; initial cooling may be required for the exothermic phase. - Ensure adequate agitation for the reaction scale. - Investigate and optimize reactant ratios and addition rates.
Low Purity - Presence of starting materials. - Formation of isomers or byproducts. - Inefficient purification.- Adjust work-up procedure to remove unreacted starting materials (e.g., acid-base extraction). - Optimize reaction conditions to minimize side-product formation. - Screen different solvent systems for crystallization to improve selectivity.
Poor Crystallization - Impurities inhibiting crystal formation. - Incorrect solvent system. - Supersaturation issues.- Purify the crude product further before crystallization. - Conduct a thorough solvent screen to find an optimal system. - Control the cooling rate and consider seeding to induce crystallization.
Discoloration of Final Product - Thermal degradation. - Presence of colored impurities. - Oxidation.- Avoid excessive temperatures during reaction and purification. - Consider a charcoal treatment step to remove colored impurities. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for laboratory-scale synthesis. Adjustments will be necessary for scale-up.

Materials:

  • Itaconic acid

  • Allylamine

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Activated carbon (optional)

  • Ethanol (for crystallization)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve itaconic acid in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add allylamine to the solution via the addition funnel, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method.

  • Cool the reaction mixture to room temperature.

  • (Optional) If the solution is colored, add activated carbon and stir for 30 minutes, then filter.

  • Adjust the pH of the solution to approximately 2-3 with hydrochloric acid to precipitate the product.

  • Isolate the solid product by filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Yield and Purity

Itaconic Acid : Allylamine (molar ratio)Crude Yield (%)Purity by HPLC (%)
1 : 1.058592
1 : 1.19295
1 : 1.29194

Table 2: Solvent Screening for Crystallization

SolventRecovery Yield (%)Purity by HPLC (%)
Water8097
Ethanol9098.5
Isopropanol8898
Acetonitrile7596

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reactants Itaconic Acid + Allylamine in Water Reaction Michael Addition & Cyclization Reactants->Reaction Reflux Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture pH_Adjustment pH Adjustment Crude_Mixture->pH_Adjustment Filtration Filtration pH_Adjustment->Filtration Crystallization Crystallization Filtration->Crystallization Final_Product Pure Product Crystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Purity Impurity Profile Analyzed? Start->Check_Purity Optimize_Conditions Optimize Reaction Time/Temp Check_Reaction->Optimize_Conditions Yes Side_Reactions Significant Side Products? Check_Reaction->Side_Reactions No Optimize_Purification Optimize Crystallization/Work-up Check_Purity->Optimize_Purification Yes Check_Purity->Side_Reactions No Final_Product Improved Product Quality Optimize_Conditions->Final_Product Optimize_Purification->Final_Product Adjust_Stoichiometry Adjust Reactant Ratio Side_Reactions->Adjust_Stoichiometry Yes Adjust_Stoichiometry->Final_Product

Caption: Decision tree for troubleshooting common issues in the production of this compound.

References

Technical Support Center: Resolving Enantiomeric Mixtures of Pyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of enantiomeric mixtures of pyrrolidine-3-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving enantiomeric mixtures of pyrrolidine-3-carboxylic acids?

A1: The primary methods for resolving racemic pyrrolidine-3-carboxylic acid and its derivatives include:

  • Diastereomeric Salt Crystallization: A classical method suitable for larger-scale separations that involves forming diastereomeric salts with a chiral resolving agent. These salts exhibit different solubilities, allowing for separation through crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile analytical and preparative technique. This can be performed directly using a chiral stationary phase or indirectly by forming diastereomers with a chiral derivatizing agent, which are then separated on a standard achiral column.[1][2]

  • Enzymatic Kinetic Resolution: This highly enantioselective method utilizes enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture, enabling separation.[1]

Q2: How do I choose the best resolution method for my experiment?

A2: The selection of an appropriate chiral separation method depends on several factors, including the scale of the separation, the desired level of enantiomeric purity, and the available instrumentation.[1]

  • For large-scale separations , diastereomeric salt crystallization is often a practical choice.[1]

  • For analytical purposes and high-purity small-scale preparations , chiral HPLC is a common and effective method.[2]

  • When mild reaction conditions and high enantioselectivity are required, enzymatic kinetic resolution is an excellent option.[1]

Q3: What is the significance of resolving pyrrolidine-3-carboxylic acid enantiomers in drug development?

A3: Pyrrolidine-3-carboxylic acid is a crucial chiral building block in medicinal chemistry.[1][2][3] Its enantiomers often exhibit distinct pharmacological activities and metabolic profiles.[1] The stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives, particularly in the development of drugs targeting the central nervous system.[2] Therefore, obtaining enantiomerically pure forms is essential for developing safe and effective pharmaceuticals.[2]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause Solution
No crystallization occurs. The diastereomeric salts may be too soluble in the chosen solvent. The solution may be undersaturated.- Try a different solvent or a mixture of solvents to reduce the solubility of the diastereomeric salts.[1] - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Add a seed crystal to induce crystallization.
Low enantiomeric excess (ee%) of the crystallized salt. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. The cooling rate was too fast, leading to co-precipitation.- Screen for a solvent that maximizes the solubility difference between the diastereomeric salts.[1] - Allow the solution to cool slowly to promote selective crystallization of the less soluble diastereomer.[1] - Perform recrystallization of the obtained crystals to improve the enantiomeric purity.
Low yield of the desired enantiomer. A significant amount of the desired diastereomeric salt remains in the mother liquor.- Optimize the amount of resolving agent used; typically an equimolar amount is a good starting point.[1] - Recover the more soluble diastereomer from the mother liquor and racemize it for recycling.
Chiral HPLC
Issue Possible Cause Solution
Poor or no separation of enantiomers (Direct Method). The chiral stationary phase is not suitable for the analyte. The mobile phase composition is not optimal.- Screen different types of chiral columns (e.g., polysaccharide-based).[1] - Systematically vary the mobile phase composition, including the ratio of polar and non-polar solvents and the type and concentration of additives (e.g., trifluoroacetic acid).[2]
Poor peak shape (tailing or fronting). Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH or additive concentration.- Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or diethylamine (DEA), to improve peak shape.[2] - Adjust the pH of the mobile phase.
Irreproducible retention times. The column is not properly equilibrated. Fluctuations in temperature or mobile phase composition.- Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.[1] - Use a column thermostat to maintain a constant temperature. - Prepare fresh mobile phase and ensure it is well-mixed.
Enzymatic Kinetic Resolution
Issue Possible Cause Solution
Low or no enzyme activity. The enzyme is denatured or inhibited. The reaction conditions (pH, temperature) are not optimal.- Ensure the pH and temperature of the reaction medium are within the optimal range for the specific enzyme.[1] - Check for the presence of any potential enzyme inhibitors in the reaction mixture. - Use a fresh batch of the enzyme.
Low enantioselectivity. The chosen enzyme is not highly selective for the substrate.- Screen a panel of different lipases or other hydrolases to find an enzyme with higher enantioselectivity.[4]
Reaction stops before 50% conversion. The product may be inhibiting the enzyme. The enzyme may have lost activity over time.- Monitor the reaction progress and stop it at approximately 50% conversion for optimal yield and enantiomeric excess of both the product and the remaining substrate.[1] - Consider in situ product removal if product inhibition is suspected.

Data Presentation

Table 1: Comparison of Chiral Separation Methods for Pyrrolidine-3-Carboxylic Acid

Separation Method Chiral Selector/Stationary Phase Mobile Phase/Solvent Resolution (Rs) Enantiomeric Excess (ee%) Yield (%)
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%Analytical
Chiral HPLC (Indirect) Achiral C18Acetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%High
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%40-50% (per enantiomer)
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)Phosphate Buffer-> 95%~50% (for each enantiomer)

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic pyrrolidine-3-carboxylic acid in a suitable solvent such as ethanol or isopropanol.[1]

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid.[1]

  • Heating: Gently heat the mixture to ensure complete dissolution of both the acid and the resolving agent.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[1]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.[1]

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to recover the enantiomerically enriched pyrrolidine-3-carboxylic acid.[1]

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical method like chiral HPLC.[1]

Protocol 2: Chiral HPLC (Direct Method)
  • Column: Use a polysaccharide-based chiral column, such as Chiralcel® OD-H.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol, with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[1]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[1]

  • Sample Preparation: Dissolve the racemic pyrrolidine-3-carboxylic acid in the mobile phase.[2]

  • Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector at 210 nm.[1]

  • Data Analysis: The two enantiomers will elute at different retention times. Integrate the peaks to determine the resolution (Rs) and calculate the enantiomeric excess (ee%).[1][2]

Protocol 3: Enzymatic Kinetic Resolution
  • Substrate Preparation: Prepare the methyl or ethyl ester of racemic pyrrolidine-3-carboxylic acid.[1]

  • Reaction Setup: Disperse the racemic ester in a phosphate buffer (e.g., 0.1 M, pH 7.5).[1]

  • Enzyme Addition: Add a lipase, such as Lipase AS from Aspergillus niger, to the mixture.[1]

  • Reaction: Stir the reaction at room temperature and monitor the conversion by HPLC. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.[1]

  • Reaction Quenching: Stop the reaction when the conversion reaches approximately 50%.[1]

  • Separation: Separate the unreacted ester from the carboxylic acid product by extraction.[1]

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the carboxylic acid product.[1]

Visualizations

Diastereomeric_Salt_Crystallization racemic_acid Racemic Pyrrolidine- 3-Carboxylic Acid dissolution Dissolve in Solvent and Heat racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution cooling Slow Cooling dissolution->cooling filtration Filtration cooling->filtration crystals Crystals of Less Soluble Diastereomer filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation Liberate Enantiomer (Acid/Base Treatment) crystals->liberation recovery Recovery & Racemization (Optional) enantiomer_1 Enantiomerically Enriched Acid 1 liberation->enantiomer_1 enantiomer_2 Enantiomerically Enriched Acid 2

Caption: Workflow for Diastereomeric Salt Crystallization.

Chiral_HPLC_Workflow racemic_mixture Racemic Pyrrolidine- 3-Carboxylic Acid sample_prep Dissolve in Mobile Phase racemic_mixture->sample_prep injection Inject Sample sample_prep->injection hplc_system Chiral HPLC System (Chiral Stationary Phase) separation Separation on Column injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram analysis Data Analysis (ee%, Rs) chromatogram->analysis

Caption: Workflow for Direct Chiral HPLC Resolution.

Enzymatic_Kinetic_Resolution racemic_ester Racemic Ester of Pyrrolidine-3-Carboxylic Acid reaction Selective Hydrolysis (Monitor to ~50% conversion) racemic_ester->reaction enzyme Lipase in Buffer enzyme->reaction mixture Mixture of Unreacted Ester and Acid Product reaction->mixture extraction Extraction mixture->extraction unreacted_ester Unreacted Ester (Enantiomer 1) extraction->unreacted_ester acid_product Carboxylic Acid (Enantiomer 2) extraction->acid_product analysis ee% Determination unreacted_ester->analysis acid_product->analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

References

preventing degradation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid during storage.

Troubleshooting Guides

This section addresses specific issues users might encounter during the storage and handling of this compound.

IssuePossible CauseRecommended Action
Discoloration (Yellowing or Browning) Oxidation of the allyl group or other sensitive moieties due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light. Ensure the container is tightly sealed.
Change in Physical State (e.g., clumping) Hygroscopicity; absorption of moisture from the atmosphere.Store the compound in a desiccator with a suitable desiccant (e.g., silica gel). Avoid frequent opening of the container in a humid environment.
Decreased Purity or Presence of Impurities in Analysis (HPLC, NMR) Chemical degradation, such as hydrolysis of the lactam ring, oxidation, or polymerization of the allyl group.Verify storage conditions (temperature, atmosphere, light exposure). Consider re-purification if necessary. For long-term storage, aliquot the sample to minimize freeze-thaw cycles and exposure of the bulk material.
Poor Solubility Potential degradation leading to less soluble byproducts or polymerization.Confirm the identity and purity of the compound using analytical techniques like NMR or LC-MS. If degradation is confirmed, a fresh sample should be used.
Inconsistent Experimental Results Use of a degraded sample. The presence of impurities can interfere with biological assays or chemical reactions.Always use a freshly opened or properly stored sample for critical experiments. Perform a quick purity check (e.g., TLC or melting point) before use if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, it is recommended to store this compound at low temperatures, under an inert atmosphere, and protected from light. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation, particularly of the reactive allyl group.
Light Amber vial or light-blocking containerProtects against photo-degradation.
Moisture Tightly sealed container, preferably in a desiccatorPrevents hydrolysis of the lactam and carboxylic acid functionalities.

Q2: What are the primary degradation pathways for this compound?

A2: The main potential degradation pathways include:

  • Hydrolysis: The 5-oxopyrrolidine (lactam) ring can undergo hydrolysis, especially in the presence of strong acids or bases, to open the ring and form the corresponding amino acid derivative.

  • Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of epoxides, diols, or other oxidation products. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Thermal Degradation: At elevated temperatures, the pyrrolidinone ring can be susceptible to thermal decomposition.[1]

  • Decarboxylation: While less common under typical storage conditions, the carboxylic acid group could potentially undergo decarboxylation, especially at higher temperatures.

Q3: How can I detect degradation in my sample?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of potential degradation products.

  • Thin-Layer Chromatography (TLC): A quick and simple method to visually assess the presence of multiple components in a sample.

Q4: Is it necessary to aliquot the sample for storage?

A4: Yes, for long-term storage, it is highly recommended to aliquot the compound into smaller, single-use quantities. This practice minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened. It also reduces the number of freeze-thaw cycles for samples stored at low temperatures.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[2][3][4]

1. Materials:

  • This compound
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (0.1 M)
  • Hydrogen peroxide (3%)
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Formic acid (for mobile phase)
  • HPLC system with UV detector
  • pH meter
  • Thermostatic oven
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid compound in a thermostatic oven at 70°C for 48 hours.
  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method.

3. HPLC Method Development (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of A: 0.1% formic acid in water and B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (to be determined by UV scan).
  • Injection Volume: 10 µL.

Protocol 2: Routine Purity Check by 1H NMR

This protocol describes a method for a quick purity assessment using 1H NMR spectroscopy.

1. Materials:

  • This compound sample
  • Deuterated solvent (e.g., DMSO-d6, CDCl3)
  • NMR tubes
  • NMR spectrometer

2. Procedure:

  • Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of the deuterated solvent in a clean, dry NMR tube.
  • Acquire a 1H NMR spectrum.
  • Process the spectrum (phasing, baseline correction).
  • Integrate the characteristic peaks of the compound.
  • Analyze the spectrum for any unexpected signals that might indicate the presence of impurities or degradation products. Compare the spectrum to a reference spectrum of a pure sample if available.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Products A 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid B Ring-Opened Product (Hydrolysis) A->B H₂O / H⁺ or OH⁻ C Oxidized Allyl Group (e.g., Epoxide, Diol) A->C O₂ / Light / Heat D Decarboxylated Product A->D Heat (Δ) Experimental_Workflow cluster_storage Storage cluster_troubleshooting Troubleshooting cluster_analysis Analysis storage_conditions Store at -20°C Inert Atmosphere Protect from Light observe_degradation Observe Degradation? (e.g., color change, impurity peaks) storage_conditions->observe_degradation yes Yes observe_degradation->yes no No observe_degradation->no reconfirm Reconfirm Storage Conditions & Purity yes->reconfirm proceed Proceed with Experiment no->proceed analytical_methods Purity Analysis (HPLC, NMR, LC-MS) reconfirm->analytical_methods

References

troubleshooting low bioactivity in synthesized 5-oxopyrrolidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthesized 5-oxopyrrolidine compounds.

Troubleshooting Guide: Low Bioactivity

Experiencing lower-than-expected biological activity in a newly synthesized compound can be disheartening. This guide provides a systematic approach to diagnose and resolve the underlying issues.

Q1: My synthesized 5-oxopyrrolidine compound shows low or no bioactivity. Where do I start?

Start by systematically verifying the integrity of your compound before questioning the biological assay. Problems with the compound itself, such as incorrect structure, impurities, or aggregation, are common culprits.[1]

cluster_0 Step 1: Compound Verification start Low Bioactivity Observed verify_structure Verify Structure (NMR, HRMS) start->verify_structure structure_ok Structure Correct? verify_structure->structure_ok analyze_purity Analyze Purity (HPLC) purity_ok Purity >95%? analyze_purity->purity_ok check_aggregation Check for Aggregation (DLS) aggregation_ok No Aggregation? check_aggregation->aggregation_ok structure_ok->analyze_purity Yes resynthesize Resynthesize Compound structure_ok->resynthesize No purity_ok->check_aggregation Yes repurify Repurify Compound purity_ok->repurify No optimize_sol Optimize Formulation aggregation_ok->optimize_sol No proceed Proceed to Bioassay Troubleshooting aggregation_ok->proceed Yes

Caption: Troubleshooting workflow for verifying compound integrity.[1]

Q2: How do I confirm my compound's chemical structure and purity?

It is crucial to ensure the identity and purity of your synthesized compound. Residual solvents, starting materials, or reaction by-products can significantly interfere with biological assays.

Potential Issue Recommended Action Analytical Method
Incorrect Structure Confirm the molecular weight and fragmentation pattern. Verify the chemical shifts and coupling constants against expected values.[2]High-Resolution Mass Spectrometry (HRMS), ¹H and ¹³C NMR Spectroscopy.[2]
Presence of Impurities Quantify the purity of the sample. A purity level of >95% is generally recommended for initial biological screening.High-Performance Liquid Chromatography (HPLC).
Compound Aggregation Use dynamic light scattering to detect aggregates, which can reduce the effective concentration of the compound in solution.[1]Dynamic Light Scattering (DLS).[1]
Geometric Isomers The presence of E/Z conformers can be detected by NMR, as different isomers may exhibit distinct biological activities.[2]NMR Spectroscopy.[2]
Q3: My compound is pure and structurally correct, but the bioactivity is still low. What's next?

If the compound's integrity is confirmed, the issue may lie within the experimental design of your bioassay.[1]

cluster_1 Step 2: Bioassay Review check_solubility Check Compound Solubility in Assay Medium verify_conditions Verify Assay Conditions (pH, Temp, Incubation Time) check_solubility->verify_conditions assess_target Assess Target/Cell Line Appropriateness verify_conditions->assess_target review_controls Review Controls (Positive, Negative, Vehicle) assess_target->review_controls optimize_assay Optimize Assay Protocol review_controls->optimize_assay cluster_2 MTT Assay Experimental Workflow seed 1. Seed Cells in 96-Well Plate treat 2. Treat Cells with Compound Dilutions seed->treat incubate 3. Incubate for 24-72 Hours treat->incubate add_mtt 4. Add MTT Reagent and Incubate 4 Hours incubate->add_mtt dissolve 5. Solubilize Formazan Crystals with DMSO add_mtt->dissolve read 6. Measure Absorbance at 570 nm dissolve->read

References

Technical Support Center: Characterization of Impurities in 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:

  • Starting Materials: Unreacted starting materials, such as itaconic acid and allylamine, are common process-related impurities.

  • Synthesis Byproducts: Side reactions during the synthesis process can lead to the formation of structural analogs, isomers, or oligomers.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to environmental factors like heat, light, humidity, and oxidation, leading to the formation of degradation products.[1]

  • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain as residual impurities.

Q2: What are the common analytical techniques used for impurity profiling of this compound?

A variety of analytical techniques are employed to separate, identify, and quantify impurities in pharmaceutical samples. For this compound, the most common methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely used technique for separating and quantifying known and unknown impurities.[2][3] A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, enabling the identification of unknown impurities by providing molecular weight information.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that have been isolated.[7][8]

  • Gas Chromatography (GC): Primarily used for the analysis of volatile impurities, such as residual solvents.

Q3: What are the typical acceptance criteria for impurities in a drug substance?

Impurity acceptance criteria are guided by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold ≥ 0.05%≥ 0.03%
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound impurities.

HPLC-UV Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) for the main peak and impurities.

Potential CauseSuggested Solution
Inappropriate mobile phase pH The carboxylic acid moiety requires a buffered mobile phase for good peak shape. Adjust the mobile phase pH to be approximately 2 pH units below the pKa of the carboxylic acid (typically pH 2.5-3.5).
Column overload Reduce the injection volume or the concentration of the sample.
Column degradation Replace the HPLC column with a new one of the same type.
Secondary interactions with the stationary phase Add a competing agent like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol groups.

Problem: Co-elution of impurities with the main peak or with each other.

Potential CauseSuggested Solution
Insufficient chromatographic resolution - Optimize the mobile phase composition (e.g., change the organic modifier ratio or type).- Use a shallower gradient.- Employ a column with a different selectivity (e.g., phenyl-hexyl instead of C18).
Inappropriate column temperature Adjust the column temperature. Increasing the temperature can sometimes improve resolution, but it may also affect selectivity.
LC-MS Analysis Troubleshooting

Problem: Weak or no signal for the analyte or impurities.

Potential CauseSuggested Solution
Poor ionization efficiency - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Switch between positive and negative ionization modes to determine the optimal polarity for your analytes.- Adjust the mobile phase pH to promote ionization.
Ion suppression from matrix components - Dilute the sample.- Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).
Incorrect mass spectrometer settings Ensure the mass spectrometer is tuned and calibrated. Verify that the correct m/z ranges are being scanned.

Experimental Protocols

General HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.[1][9][10][11][12]

Stress ConditionProcedure
Acid Hydrolysis Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the sample (1 mg/mL) in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the sample (1 mg/mL) in 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Impurity Analysis cluster_2 Data Evaluation Sample 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid Sample Dissolution Dissolve in appropriate solvent (e.g., Water:Acetonitrile) Sample->Dissolution HPLC HPLC-UV Analysis (Quantification) Dissolution->HPLC LCMS LC-MS Analysis (Identification) Dissolution->LCMS Quantify Quantify Impurities (using HPLC-UV data) HPLC->Quantify Identify Identify Unknowns (using LC-MS data) LCMS->Identify NMR NMR Spectroscopy (Structure Elucidation of isolated impurities) Structure Elucidate Structure (using NMR data) NMR->Structure Report Generate Impurity Profile Report Quantify->Report Identify->NMR Structure->Report

Caption: Experimental workflow for impurity characterization.

Troubleshooting_Guide Start Analytical Issue Encountered Q1 Is the issue related to peak shape in HPLC? Start->Q1 A1_1 Check mobile phase pH Q1->A1_1 Yes A1_2 Reduce sample concentration Q1->A1_2 Yes A1_3 Replace HPLC column Q1->A1_3 Yes Q2 Is the issue co-elution of peaks in HPLC? Q1->Q2 No End Issue Resolved A1_1->End A1_2->End A1_3->End A2_1 Optimize mobile phase gradient Q2->A2_1 Yes A2_2 Change column type Q2->A2_2 Yes Q3 Is the issue poor signal in LC-MS? Q2->Q3 No A2_1->End A2_2->End A3_1 Optimize ESI source parameters Q3->A3_1 Yes A3_2 Dilute sample or improve cleanup Q3->A3_2 Yes Q3->End No A3_1->End A3_2->End

Caption: Troubleshooting guide for analytical issues.

References

Technical Support Center: Overcoming Poor Solubility of 5-Oxopyrrolidine Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of 5-oxopyrrolidine derivatives in bioassays. Inaccurate compound concentrations due to poor solubility can lead to underestimated biological activity, unreliable structure-activity relationships (SAR), and misleading results.[1] This guide offers systematic approaches to identify and resolve these issues, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: My 5-oxopyrrolidine derivative won't dissolve in my aqueous assay buffer. What is the first and most critical step to take?

A1: The initial and most crucial step is to prepare a high-concentration stock solution of your compound in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules.[1][2] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not impact the biological system, typically below 0.5% v/v.[2]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for the bioassay. What is happening and what can I do?

A2: This common issue is known as "precipitation upon dilution." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility.[3] When the concentrated DMSO stock is rapidly introduced into the aqueous buffer, the abrupt change in solvent polarity (a phenomenon known as "solvent shock") can cause the compound to crash out of solution.

To prevent this, consider the following strategies:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of your compound in the experiment.

  • Optimize Stock Solution and Dilution: Prepare a lower concentration stock solution in DMSO. When diluting, add the stock solution to the pre-warmed media dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.

  • Use Co-solvents: Incorporating a co-solvent in your dilution scheme can help to gradually decrease the solvent polarity.

Q3: What are co-solvents and how can they help improve the solubility of my 5-oxopyrrolidine derivative?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. Common co-solvents used in bioassays include ethanol, polyethylene glycol 400 (PEG 400), and glycerol. The use of co-solvents can significantly enhance the aqueous solubility of poorly soluble compounds. For instance, the solubility of some drugs can be significantly enhanced by using ethanol as a co-solvent with water.

Q4: Are there other methods besides co-solvents to improve the solubility of my compound in the final assay medium?

A4: Yes, several other techniques can be employed, often in combination:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly improve solubility. Many kinase inhibitors, for example, are weak bases and are more soluble at a lower pH.[3]

  • Use of Surfactants: Surfactants, or detergents, can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in bioassays.[2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your 5-oxopyrrolidine derivative, forming an inclusion complex that has enhanced aqueous solubility.[4][5][6]

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range. The increased surface area leads to a higher dissolution rate and apparent solubility. This can be achieved through methods like wet media milling or high-pressure homogenization.[7][8][9][10]

Q5: How do I know if the solubilizing agent itself is affecting my bioassay results?

A5: This is a critical consideration. It is essential to run vehicle controls for every experiment. A vehicle control contains the same concentration of all solvents and excipients (co-solvents, surfactants, etc.) as your test samples but without the compound of interest. This will help you to distinguish the effects of your compound from any potential artifacts introduced by the formulation components.

Troubleshooting Guides

Problem: Precipitate Observed in Cell Culture Media

Initial Observation: Visible precipitate in the cell culture wells after adding the 5-oxopyrrolidine derivative.

dot

Troubleshooting_Precipitation start Precipitate observed in cell culture media cause1 Concentration exceeds solubility limit start->cause1 cause2 Solvent shock upon dilution start->cause2 cause3 Interaction with media components start->cause3 cause4 pH or temperature shift start->cause4 solution1 Reduce final compound concentration cause1->solution1 solution2 Optimize dilution protocol: - Lower stock concentration - Add stock dropwise to pre-warmed media - Use serial dilutions in media cause2->solution2 solution3 Use co-solvents (e.g., Ethanol, PEG 400) cause2->solution3 solution5 Check for media component interactions (e.g., serum proteins) cause3->solution5 solution6 Ensure media is pre-warmed and pH is stable cause4->solution6 solution4 Add a biocompatible surfactant (e.g., Tween 80) solution2->solution4

Caption: Decision tree for troubleshooting compound precipitation.

Troubleshooting Steps:

  • Verify Final Concentration: Double-check your calculations to ensure the final concentration of the 5-oxopyrrolidine derivative is not unintentionally high.

  • Optimize Dilution:

    • Prepare a more dilute stock solution in DMSO to reduce the final DMSO concentration in the well.

    • Pre-warm the cell culture medium to 37°C before adding the compound stock.

    • Add the DMSO stock solution to the medium drop-by-drop while gently swirling the plate to facilitate mixing and avoid localized high concentrations.[5]

  • Consider Media Components: Serum proteins and other components in the cell culture medium can sometimes interact with the compound, leading to precipitation.[11] Try reducing the serum concentration or using a serum-free medium if your cell line permits.

  • Check for pH and Temperature Stability: Ensure your incubator is properly humidified to prevent evaporation, which can increase compound concentration. Also, verify that the pH of your medium is stable.[4]

Problem: Inconsistent or Non-reproducible Bioassay Results

Initial Observation: High variability in the biological response between replicate wells or experiments.

Troubleshooting Steps:

  • Confirm Compound Solubility: Even if a visible precipitate is not observed, your compound may be forming microscopic aggregates that can lead to inconsistent results. Perform a solubility assessment under your exact assay conditions.

  • Freshly Prepare Solutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can promote precipitation.[11] Prepare fresh dilutions from your stock for each experiment.

  • Incorporate Sonication: Briefly sonicating your stock solution before preparing dilutions can help to break up any small, invisible aggregates.

  • Run Vehicle Controls: As mentioned in the FAQs, always include a vehicle control to ensure that the observed effects are not due to the solvents or excipients used in your formulation.

Data Presentation

Table 1: Solubility of a Representative 5-Oxopyrrolidine Derivative in Various Solvent Systems
Solvent SystemMaximum Soluble Concentration (µM)Observations
100% Water< 1Practically insoluble
PBS (pH 7.4)< 1Practically insoluble
100% DMSO> 10,000Highly soluble
100% Ethanol500Moderately soluble
5% DMSO in PBS10Limited solubility, risk of precipitation
10% Ethanol in PBS25Improved solubility compared to PBS alone
1% Pluronic F-68 in PBS15Slight improvement with surfactant
10 mM HP-β-CD in PBS50Significant solubility enhancement

Note: The data presented in this table is illustrative and based on typical observations for poorly soluble compounds. Actual solubility will vary depending on the specific 5-oxopyrrolidine derivative.

Experimental Protocols

Protocol 1: Preparation of a 5-Oxopyrrolidine Derivative Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for use in bioassays.

Materials:

  • 5-Oxopyrrolidine derivative (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of the 5-oxopyrrolidine derivative powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If the compound does not readily dissolve, vortex the solution gently.

  • For higher concentrations or compounds that are difficult to dissolve, sonication in an ultrasonic bath may be necessary to achieve complete dissolution.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Assessment in Aqueous Buffer

Objective: To determine the kinetic solubility of a 5-oxopyrrolidine derivative in a relevant aqueous buffer.

Materials:

  • 10 mM stock solution of the 5-oxopyrrolidine derivative in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring absorbance

Procedure:

  • Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final compound concentrations with a constant final DMSO concentration (e.g., 1%).

  • Include a blank well with only the aqueous buffer and DMSO.

  • Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated particles.

  • The highest concentration that does not show a significant increase in turbidity or scattering compared to the blank is considered the kinetic solubility.

Mandatory Visualizations

dot

Experimental_Workflow start Start: Poorly Soluble 5-Oxopyrrolidine Derivative prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock solubility_screen Kinetic Solubility Screen in Aqueous Buffer prep_stock->solubility_screen precipitate_check Precipitation Observed? solubility_screen->precipitate_check no_precipitate Proceed with Bioassay (Final DMSO < 0.5%) precipitate_check->no_precipitate No troubleshoot Troubleshoot Solubility precipitate_check->troubleshoot Yes option1 Optimize Dilution Protocol troubleshoot->option1 option2 Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->option2 option3 Add Surfactant (e.g., Tween 80) troubleshoot->option3 option4 Cyclodextrin Complexation troubleshoot->option4 option5 Nanosuspension Formulation troubleshoot->option5 re_screen Re-screen Solubility option1->re_screen option2->re_screen option3->re_screen option4->re_screen option5->re_screen re_screen->precipitate_check

Caption: Experimental workflow for improving compound solubility.

dot

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress / Electrophiles (e.g., some 5-oxopyrrolidine derivatives) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Proteasome Proteasomal Degradation Cul3->Proteasome targets for Nucleus Nucleus sMaf sMaf Nrf2_n->sMaf heterodimerizes with ARE Antioxidant Response Element (ARE) sMaf->ARE binds to Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The therapeutic potential of these compounds can be significantly modulated by the nature of the substituent at the 1-position of the pyrrolidinone ring. This guide provides a comparative analysis of the bioactivity of various 1-substituted derivatives, with a focus on their antimicrobial and anticancer properties, supported by experimental data from recent studies.

Data Summary: Bioactivity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The following tables summarize the quantitative bioactivity data for a selection of 1-substituted 5-oxopyrrolidine-3-carboxylic acids and their derivatives. These tables are designed for easy comparison of the compounds' performance in various assays.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

1-Substituent3-Position ModificationTest OrganismMIC (µg/mL)Reference
4-AcetamidophenylHydrazone with 5-nitrothiopheneStaphylococcus aureus (Linezolid/Tedizolid-resistant)4-64[1][2]
2-HydroxyphenylCarboxylic acidS. aureus (MRSA)>128[3]
3,5-Dichloro-2-hydroxyphenylEthyl esterS. aureus (MRSA, USA300)64[3]
3,5-Dichloro-2-hydroxyphenylHydrazone with thien-2-ylS. aureus (MRSA, TCH 1516)>128[3]
3,5-Dichloro-2-hydroxyphenyl5-FluorobenzimidazoleS. aureus (MRSA, TCH 1516)8[3]
3,5-Dichloro-2-hydroxyphenylHydrazone with 5-nitrothien-2-ylCandida auris16[3]
2-Hydroxy-5-methylphenylHydrazone with benzylideneS. aureus (ATCC 9144)3.9[4][5]
2-Hydroxy-5-methylphenylHydrazone with 5-nitrothien-2-ylS. aureus (ATCC 9144)7.8[4][5]
2-Hydroxy-5-methylphenylHydrazone with 5-nitrofuran-2-ylListeria monocytogenes (ATCC 7644)15.6[5]

Table 2: Comparative Anticancer Activity

1-Substituent3-Position ModificationCancer Cell LineActivity MetricValueReference
4-AcetamidophenylHydrazone with 2-thienylA549 (Lung)% Viability (at 100 µM)~20%[1]
4-AcetamidophenylHydrazone with 5-nitrothienylA549 (Lung)% Viability (at 100 µM)~18%[1]
2-HydroxyphenylCarboxylic acidA549 (Lung)% Viability (at 100 µM)63.4%[3]
3,5-Dichloro-2-hydroxyphenylCarboxylic acidA549 (Lung)% Viability (at 100 µM)21.2%[3]
3,5-Dichloro-2-hydroxyphenyl5-FluorobenzimidazoleA549 (Lung)% Viability (at 100 µM)~16.5%[3]
2,4-DifluorophenylBenzimidazoleA375 (Melanoma)EC50 (µM)6.4[6]
2,4-DifluorophenylHydrazone with 4-bromobenzylideneA375 (Melanoma)EC50 (µM)36.6[6]
2,4-DifluorophenylHydrazone with 4-methylbenzylidenePPC-1 (Prostate)EC50 (µM)<10[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A general and widely used method for the synthesis of the core scaffold involves the reaction of a primary amine with itaconic acid.[3][7]

Procedure:

  • A mixture of the desired primary amine (e.g., 2,4-difluoroaniline) and itaconic acid is refluxed in water.[6]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the 1-substituted 5-oxopyrrolidine-3-carboxylic acid.

  • Further modifications, such as esterification and subsequent reaction with hydrazine hydrate, can be performed to generate hydrazides, which serve as key intermediates for the synthesis of hydrazones and various heterocyclic derivatives.[3][6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted technique.[8][9][10]

Procedure:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).[10]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, with the turbidity adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve the desired final concentration of bacteria in each well.[10]

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted compounds are inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][10]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation: After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12][13]

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).[13] The absorbance is directly proportional to the number of viable cells.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and bioactivity screening of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Amine 1-Substituted Amine Core_Scaffold 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid Amine->Core_Scaffold Reaction Itaconic_Acid Itaconic Acid Itaconic_Acid->Core_Scaffold Modification Chemical Modification (Esterification, Amidation, etc.) Core_Scaffold->Modification Derivatives Derivative Library Modification->Derivatives

Caption: General synthesis workflow for 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.

Bioactivity_Screening cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Compound_Library Synthesized Derivatives Broth_Dilution Broth Microdilution Assay Compound_Library->Broth_Dilution MTT_Assay MTT Assay Compound_Library->MTT_Assay MIC_Determination MIC Determination Broth_Dilution->MIC_Determination Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay Viability_Assessment Cell Viability Assessment (IC50/EC50) MTT_Assay->Viability_Assessment

Caption: Workflow for antimicrobial and anticancer bioactivity screening.

References

A Comparative Guide to the Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 5-oxopyrrolidine-3-carboxylic acid, a key scaffold in medicinal chemistry, is of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound and its derivatives, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

The selection of a synthetic route for 5-oxopyrrolidine-3-carboxylic acid and its analogs is often dictated by factors such as desired substitution patterns, stereochemistry, and overall efficiency. Below is a summary of two effective methods: the reaction of itaconic acid with amines and an asymmetric Michael addition approach.

ParameterRoute A: Itaconic Acid and AmineRoute B: Asymmetric Michael Addition
Starting Materials Itaconic acid, N-(4-aminophenyl)acetamide4-Alkyl-substituted 4-oxo-2-enoates, Nitroalkanes
Key Reaction Aza-Michael addition followed by cyclizationOrganocatalytic enantioselective Michael addition
Product 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidEnantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids
Reported Yield 96%[1]High yields over two steps
Stereoselectivity Achiral or racemic productsHighly enantioselective (e.g., 97% ee)[2]
Advantages High yield, straightforward procedureExcellent enantiocontrol, access to chiral building blocks
Disadvantages Limited to N-substituted derivatives, not inherently stereoselectiveMulti-step process, may require specialized catalysts

Experimental Protocols

Route A: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid from Itaconic Acid

This protocol details the synthesis of a representative N-substituted 5-oxopyrrolidine-3-carboxylic acid.

Materials:

  • N-(4-aminophenyl)acetamide (1)

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.[1]

  • After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.[1]

  • The mixture is then cooled, and the resulting crystalline solid is collected by filtration.[1]

  • The crude product is washed with water.[1]

  • Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering the solution, and then acidifying the filtrate with hydrochloric acid to a pH of 5.[1]

  • The purified product, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid (2), is obtained as a white solid.[1]

Route B: Asymmetric Synthesis of 5-Methylpyrrolidine-3-carboxylic Acid via Michael Addition

This method provides access to enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.

Overview: This synthesis is achieved in two main steps:

  • An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate.

  • Subsequent transformation of the Michael adduct into the final 5-alkyl-substituted pyrrolidine-3-carboxylic acid.

While a detailed step-by-step protocol is proprietary to the specific research, the general approach allows for the synthesis of products like (3R,5R)-5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee).[2] The key to this method is the use of an organocatalyst to control the stereochemistry of the initial Michael addition.

Synthetic Route Visualization

The following diagrams illustrate the logical flow of the two described synthetic routes for 5-oxopyrrolidine-3-carboxylic acid and its derivatives.

Synthesis_Comparison cluster_A Route A: Itaconic Acid and Amine cluster_B Route B: Asymmetric Michael Addition ita_A Itaconic Acid reflux_A Reflux in Water (12h) ita_A->reflux_A amine_A N-(4-aminophenyl)acetamide amine_A->reflux_A workup_A Acid/Base Workup reflux_A->workup_A product_A 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid workup_A->product_A enoate_B 4-Oxo-2-enoate michael_B Organocatalytic Michael Addition enoate_B->michael_B nitro_B Nitroalkane nitro_B->michael_B adduct_B Michael Adduct michael_B->adduct_B transform_B Further Transformation (Cyclization/Reduction) adduct_B->transform_B product_B Enantioenriched 5-alkyl-pyrrolidine-3-carboxylic acid transform_B->product_B

Caption: Comparative workflow of two synthetic routes.

The provided DOT script visualizes the two synthetic pathways, highlighting the starting materials, key reaction steps, and final products for each route. The diagram is designed for clarity and easy comparison, adhering to the specified formatting guidelines.

References

Novel 5-Oxopyrrolidine Derivatives Demonstrate Promising Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized 5-oxopyrrolidine derivatives reveals their potential as effective anticancer agents. Studies show significant cytotoxic and anti-proliferative effects across various cancer cell lines, including lung adenocarcinoma, melanoma, and breast cancer. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways and inhibition of protein kinases crucial for cancer cell survival.

Recent research has focused on the synthesis and evaluation of a series of novel 5-oxopyrrolidine derivatives, revealing their potent anticancer properties.[1] These compounds have been subjected to rigorous in vitro testing, demonstrating their ability to inhibit cancer cell growth and induce programmed cell death. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data, detailed methodologies, and visual representations of the key processes involved.

Comparative Anticancer Activity

The anticancer efficacy of various 5-oxopyrrolidine derivatives has been quantified using metrics such as IC50 values and cell viability percentages. The data presented below summarizes the activity of selected compounds against different cancer cell lines.

CompoundCancer Cell LineAssayIC50 Value (µM)Cell Viability (%) at 100 µMReference
Compound 8 IGR39 (Melanoma)MTT-~20%[1]
MDA-MB-231MTT-~30%[1]
Compound 12 IGR39 (Melanoma)MTT-~25%[1]
MDA-MB-231MTT-~40%[1]
Compounds 18-22 A549 (Lung)MTT-Potent Activity Reported[2]
RPDPRH C-33A (Cervical)MTT4.66-[3]
CaSki (Cervical)MTT6.42-[3]
SiHa (Cervical)MTT17.66-[3]
HeLa (Cervical)MTT15.2-[3]
HepG2 (Liver)MTT12.36-[3]
7402 (Liver)MTT22.4-[3]

Experimental Workflow for Anticancer Activity Validation

The validation of the anticancer activity of these novel compounds follows a structured experimental workflow, beginning with cell-based assays to determine cytotoxicity and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Data Analysis A Start: Novel 5-Oxopyrrolidine Derivatives B Cell Line Selection (e.g., A549, IGR39, MDA-MB-231) A->B C Cell Culture and Seeding B->C D Compound Treatment (Varying Concentrations) C->D E MTT Assay for Cell Viability/Cytotoxicity D->E G Apoptosis Assay (Annexin V/PI Staining) D->G H Cell Cycle Analysis (Propidium Iodide Staining) D->H F IC50 Value Determination E->F J Data Analysis and Interpretation F->J I Analysis of Apoptotic Proteins (e.g., Western Blot for Bax/Bcl-2) G->I H->J I->J K Conclusion on Anticancer Activity J->K

Experimental workflow for validating anticancer activity.

Key Signaling Pathways in Anticancer Action

The anticancer effects of these 5-oxopyrrolidine derivatives are attributed to their interaction with specific cellular signaling pathways that regulate cell survival and proliferation. Molecular docking studies suggest that some of these compounds can act as multi-kinase inhibitors, targeting key proteins like BRAF and SRC.[1] Furthermore, experimental evidence indicates the induction of apoptosis through the modulation of the Bcl-2 family of proteins.

G cluster_0 Drug cluster_1 Kinase Inhibition cluster_2 Apoptosis Regulation cluster_3 Cellular Outcome A 5-Oxopyrrolidine Derivatives B BRAF Kinase A->B Inhibits C SRC Kinase A->C Inhibits D Bcl-2 (Anti-apoptotic) A->D Downregulates E Bax (Pro-apoptotic) A->E Upregulates F Inhibition of Proliferation & Cell Migration B->F C->F G Induction of Apoptosis D->G E->G

Proposed mechanism of anticancer action.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed protocols for the key experimental assays are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 5-oxopyrrolidine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives for 24-72 hours. Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence intensity, is used to determine the percentage of cells in each phase of the cell cycle.

References

A Comparative Analysis of L-Pyroglutamic Acid and 1-Allyl-5-oxopyrrolidine-3-carboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroactive compounds and therapeutic agent development, the pyrrolidone scaffold is of significant interest. This guide provides a comparative overview of two molecules sharing this core structure: the naturally occurring L-Pyroglutamic acid and the synthetic compound 1-Allyl-5-oxopyrrolidine-3-carboxylic acid. While L-Pyroglutamic acid is a well-characterized metabolite with known biological functions, data on this compound is sparse. This guide will synthesize the available information on L-Pyroglutamic acid and discuss the known biological activities of the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, providing a framework for potential research directions.

Chemical Structures

CompoundChemical Structure
L-Pyroglutamic acid L-Pyroglutamic acid structure
This compound this compound structure

L-Pyroglutamic Acid: A Multifaceted Endogenous Molecule

L-Pyroglutamic acid, also known as pidolic acid, is a derivative of the amino acid glutamine. It is a naturally occurring compound in the human body and is involved in various physiological processes.

Biological Activities and Mechanism of Action

L-Pyroglutamic acid's primary roles are centered around neurotransmission and metabolism. It is considered a nootropic compound, believed to enhance cognitive function. Its mechanisms of action are thought to include:

  • Cholinergic System Modulation : L-Pyroglutamic acid is suggested to increase the release of acetylcholine, a key neurotransmitter for memory and learning.

  • GABAergic System Influence : It may also modulate the GABAergic system, contributing to its anxiolytic effects.

  • Glutamate Precursor : As a derivative of glutamic acid, it can be converted to glutamate, the primary excitatory neurotransmitter in the central nervous system.

Metabolic Significance

L-Pyroglutamic acid is an intermediate in the glutathione cycle, a critical pathway for antioxidant defense. Elevated levels can be indicative of metabolic disturbances related to this cycle.

Quantitative Data Summary
ParameterL-Pyroglutamic AcidReference
Biological Source Endogenous metabolite in humans[1]
Primary Functions Nootropic, Anxiolytic, Metabolic intermediate[1]
Mechanism Acetylcholine release potentiation, GABA system modulation[1]
Experimental Protocols
  • Assessment of Nootropic Effects : Animal models such as the Morris water maze or passive avoidance tests are commonly used to evaluate the cognitive-enhancing properties of L-Pyroglutamic acid. These studies typically involve administering the compound to rodents and observing changes in memory and learning capabilities.

  • Neurotransmitter Release Assays : In vitro microdialysis in specific brain regions (e.g., hippocampus, cortex) of rodents can be employed to measure real-time changes in acetylcholine and other neurotransmitter levels following L-Pyroglutamic acid administration.

Signaling Pathway

L_Pyroglutamic_Acid_Pathway LPA L-Pyroglutamic Acid Neuron Presynaptic Neuron LPA->Neuron Enters ACh_Vesicles Acetylcholine Vesicles ACh_Release Increased Acetylcholine Release ACh_Vesicles->ACh_Release Promotes Synaptic_Cleft Synaptic Cleft ACh_Receptor Acetylcholine Receptor ACh_Release->ACh_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Cognitive_Function Enhanced Cognitive Function Postsynaptic_Neuron->Cognitive_Function Leads to ACh_Receptor->Postsynaptic_Neuron Activates

Caption: Proposed mechanism of L-Pyroglutamic acid enhancing cognitive function.

This compound: An Unexplored Derivative

Direct biological data for this compound is currently unavailable in the public domain. Its chemical structure suggests it is a synthetic derivative of the 5-oxopyrrolidine-3-carboxylic acid core. To infer its potential biological activities, we can examine studies on other 1-substituted analogues.

Potential Biological Activities of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

Research on various derivatives of 5-oxopyrrolidine-3-carboxylic acid has revealed a range of biological effects, suggesting that the 1-position substituent plays a critical role in determining the compound's activity.

  • Analgesic and Antihypoxic Effects : Studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated that these compounds can possess analgesic and antihypoxic properties. The nature of the substituent at the 1-position (aliphatic, aromatic, or heterocyclic) influences the potency of these effects.[2]

  • Antimicrobial Activity : Certain derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains.[3][4]

  • Anticancer Activity : Some novel 5-oxopyrrolidine derivatives have been characterized with promising anticancer activity in preclinical studies.[5][6]

  • BACE-1 Inhibition : Fully substituted 5-oxopyrrolidines have been identified as inhibitors of the BACE-1 enzyme, which is a key target in Alzheimer's disease research.[7]

Quantitative Data Summary (for the general class)
Parameter1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid DerivativesReference
Biological Source Synthetic[2][3][5][7]
Potential Functions Analgesic, Antihypoxic, Antimicrobial, Anticancer, BACE-1 Inhibition[2][3][5][7]
Mechanism Dependent on the specific derivative and targetN/A

Experimental Workflow for Screening

Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding, Antimicrobial MIC) Synthesis->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) Synthesis->Cell_Based Animal_Models Animal Models (e.g., Analgesia, Anti-cancer) In_Vitro->Animal_Models Cell_Based->Animal_Models SAR Structure-Activity Relationship (SAR) Studies Animal_Models->SAR

Caption: A general workflow for evaluating the biological activity of novel compounds.

Comparative Summary and Future Directions

FeatureL-Pyroglutamic AcidThis compound
Origin Natural (Endogenous)Synthetic
Known Biological Role Nootropic, Anxiolytic, Metabolic IntermediateNot established
Mechanism of Action Modulates cholinergic and GABAergic systemsUnknown
Research Status Well-studiedLargely unexplored
Potential Applications Cognitive enhancement, Anxiety reductionTo be determined (potential for CNS, antimicrobial, or anticancer applications based on related compounds)

Conclusion

L-Pyroglutamic acid is an endogenous molecule with well-documented roles in the central nervous system and metabolism. In contrast, this compound represents a synthetic compound with a scarcity of biological data. Based on the activities of structurally related compounds, the 1-allyl derivative warrants investigation for a range of potential therapeutic effects, including CNS, antimicrobial, and anticancer activities. Further research, following a systematic screening workflow, is necessary to elucidate the specific biological profile of this compound and to determine if it offers any advantages over existing compounds like L-Pyroglutamic acid. This guide highlights the significant knowledge gap and underscores the opportunity for novel discoveries in the exploration of pyrrolidone-based compounds.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-oxopyrrolidine (also known as pyroglutamic acid lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its unique structural and chemical properties, including its conformational flexibility and ability to participate in various intermolecular interactions, make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-oxopyrrolidine derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

General Synthesis and SAR Workflow

The development of novel 5-oxopyrrolidine derivatives typically follows a structured workflow, beginning with the synthesis of a core scaffold, followed by diversification and biological evaluation to establish SAR.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization A Starting Materials (e.g., Itaconic Acid, Amines) B Core Scaffold Synthesis (e.g., 1-Aryl-5-oxopyrrolidine-3-carboxylic acid) A->B C Chemical Diversification (Amidation, Esterification, Hydrazone formation) B->C D In Vitro Screening (e.g., MTT, MIC assays) C->D Compound Library E Lead Compound Identification D->E F SAR Analysis E->F G Lead Optimization F->G SAR Data H Preclinical Studies G->H

Caption: General workflow for the development of 5-oxopyrrolidine derivatives.

Anticancer Activity: Targeting Proliferation

5-Oxopyrrolidine derivatives have demonstrated significant potential as anticancer agents. SAR studies have focused on substitutions at the N-1 and C-3 positions of the pyrrolidine ring to enhance cytotoxicity against various cancer cell lines.

SAR of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed key structural features for anticancer activity. The formation of hydrazones at the C-3 position has been a particularly fruitful strategy.[1][2]

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound IDR (Substitution at N-1 of Pyrrolidine)R' (Substitution at C-3 carbohydrazide)Cell Line% Cell Viability (at 100 µM)Reference
Series 1 4-AcetamidophenylBenzylideneA549~80%[1]
4-Acetamidophenyl4-ChlorobenzylideneA549~75%[1]
4-Aminophenyl5-Nitrothiophen-2-ylmethyleneA549~40%[1]
Series 2 2,4-Difluorophenyl4-BromobenzylideneA375Potent[2]
2,4-Difluorophenyl4-MethylbenzylidenePPC-1Most Cytotoxic in series[2]
2,4-Difluorophenyl5-Nitrothiophen-2-ylmethyleneA375Potent[2]

From these studies, a clear trend emerges: the introduction of a free amino group on the N-1 phenyl ring, in combination with bulky, electron-withdrawing groups in the hydrazone moiety at C-3, generally leads to increased anticancer activity.[1] Specifically, derivatives bearing a 5-nitrothiophene substituent have shown high potency.[1][2]

Apoptosis_Pathway A 5-Oxopyrrolidine Derivative B Induction of Cellular Stress A->B C Activation of Caspase Cascade B->C D Apoptosis C->D

Caption: Simplified signaling pathway for apoptosis induced by anticancer agents.

Antimicrobial Activity: Combating Drug Resistance

The 5-oxopyrrolidine scaffold has also been extensively explored for the development of novel antimicrobial agents, particularly against drug-resistant bacterial strains.

SAR of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazones

A series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazones has been synthesized and evaluated for their antibacterial activity. The results highlight the importance of the hydrazone moiety and the nature of its substituent.[3]

Table 2: Antimicrobial Activity (MIC, µg/mL) of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazones

Compound IDR' (Substituent on Hydrazone)S. aureusL. monocytogenesB. cereusE. coliReference
11b 5-Nitro-2-thienyl3.903.907.831.25[3]
11d 5-Nitro-2-furyl3.907.8031.2531.25[3]
12a Benzylidene3.90>12562.5>125[3]
Cefuroxime -7.8015.662.47.80[3]
Ampicillin -31.251.9531.2031.25[3]

The presence of a 5-nitro-substituted heterocyclic ring, such as thiophene or furan, in the hydrazone moiety is crucial for broad-spectrum and potent antibacterial activity, with some compounds showing activity superior to the control antibiotic cefuroxime against S. aureus.[3] These derivatives have also demonstrated efficacy in disrupting bacterial biofilms.[3]

Enzyme Inhibition: Modulating Biological Pathways

The versatility of the 5-oxopyrrolidine scaffold extends to the inhibition of various enzymes implicated in disease.

SAR of Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors

In the context of type-2 diabetes, 5-oxopyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[4][5]

Table 3: Enzyme Inhibitory Activity (IC50, µg/mL) of Pyrrolidine Derivatives

Compound IDR (Substitution on Amide Nitrogen)α-Amylase IC50α-Glucosidase IC50Reference
3a Phenyl36.3247.19[4][5]
3f 4-Fluorophenyl-27.51[4][5]
3g 4-Methoxyphenyl26.2418.04[4][5]
Acarbose -5.50-[4]
Metformin -25.31-[4]

The SAR studies revealed that electron-donating groups on the aromatic amine substituent are favorable for inhibitory activity. The 4-methoxy analogue (3g) demonstrated the most potent inhibition against both α-amylase and α-glucosidase.[4][5]

SAR of Pyrrolidine Derivatives as Neuraminidase Inhibitors

A series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline have been evaluated as inhibitors of influenza A virus (H3N2) neuraminidase.[6]

Table 4: Neuraminidase Inhibitory Activity of Pyrrolidine Derivatives

Compound IDKey Structural FeaturesNeuraminidase IC50 (µM)Reference
6e N-acetyl, C-4 azide, C-2 ester2.03[6]
9c N-Boc, C-4 substituted triazole2.71[6]
9e N-Boc, C-4 substituted triazole1.56[6]
9f N-Boc, C-4 substituted triazole2.11[6]
10e N-acetyl, C-4 substituted triazole1.89[6]
Oseltamivir -1.06[6]

These compounds showed potent inhibitory activity, with IC50 values in the low micromolar range, comparable to the known neuraminidase inhibitor Oseltamivir.[6]

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-oxopyrrolidine derivatives and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: A serial two-fold dilution of each 5-oxopyrrolidine derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: A standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Disruption Assay

This assay evaluates the ability of a compound to disrupt a pre-formed bacterial biofilm.

  • Biofilm Formation: Bacteria are cultured in a 96-well plate for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: The planktonic (free-floating) bacteria are gently removed by washing the wells with a sterile saline solution.

  • Compound Treatment: The pre-formed biofilms are then treated with different concentrations of the 5-oxopyrrolidine derivatives and incubated for another 24 hours.

  • Quantification: The remaining biofilm is quantified. This can be done by staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance, or by determining the number of viable cells within the biofilm using techniques like colony-forming unit (CFU) counting.

References

comparative analysis of organocatalytic methods for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in FDA-approved drugs underscores the continuous need for efficient and stereoselective synthetic methods. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-catalyzed approaches for the construction of this valuable heterocycle. This guide provides a comparative analysis of the leading organocatalytic methods for pyrrolidine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting and implementing the optimal strategy for their synthetic targets.

Key Organocatalytic Strategies

Three primary organocatalytic strategies dominate the landscape of asymmetric pyrrolidine synthesis:

  • [3+2] Cycloaddition of Azomethine Ylides: This powerful atom-economical reaction constructs the pyrrolidine ring in a single step with the potential to generate multiple stereocenters. Organocatalysts, typically chiral secondary amines, facilitate the in-situ formation of azomethine ylides from imines derived from α-amino acids, which then undergo a 1,3-dipolar cycloaddition with various electron-deficient alkenes.

  • Proline-Catalyzed Reactions: L-proline and its derivatives are among the most versatile and widely used organocatalysts. In pyrrolidine synthesis, they are primarily employed in two ways:

    • Michael Addition: Proline catalyzes the conjugate addition of aldehydes or ketones to nitroalkenes or other Michael acceptors. The resulting intermediate can then undergo a subsequent cyclization to form the pyrrolidine ring.

    • Aldol Reaction: Asymmetric aldol reactions catalyzed by proline can generate key intermediates that are subsequently cyclized to form pyrrolidine derivatives.

  • Cascade Aza-Michael/Michael Addition: This strategy involves a sequential reaction cascade initiated by the conjugate addition of an amine to an electron-deficient alkene (aza-Michael addition), followed by an intramolecular Michael addition to form the pyrrolidine ring. Chiral bifunctional organocatalysts, such as squaramides, are often employed to control the stereochemistry of these cascade reactions.

Comparative Performance Data

The following tables summarize the performance of representative examples from each key organocatalytic strategy, highlighting their yields, diastereoselectivities, and enantioselectivities across various substrates.

Table 1: Organocatalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides
CatalystDipolarophileAzomethine Ylide PrecursorYield (%)dr (endo/exo)ee (%)Reference
(S)-Diarylprolinol Silyl EtherCinnamaldehydeGlycine imine95>95:598[1](--INVALID-LINK--)
(S)-ProlineAcroleinDiethyl aminomalonate75>95:580[2](--INVALID-LINK--)
Chiral GuanidineUnsaturated alkynyl ketoneTrifluoroethyl ketoimine98>20:199[3](--INVALID-LINK--)
Table 2: Proline-Catalyzed Asymmetric Michael Addition for Pyrrolidine Synthesis
CatalystMichael DonorMichael AcceptorYield (%)dr (syn/anti)ee (%)Reference
(S)-ProlineCyclohexanoneβ-Nitrostyrene9990:1099[4](--INVALID-LINK--)
(S)-Diarylprolinol Silyl EtherPropanalβ-Nitrostyrene9795:599[5](--INVALID-LINK--)
ProlinamideAcetoneIsatin99-80[1](--INVALID-LINK--)
Table 3: Organocatalytic Cascade Aza-Michael/Michael Addition
CatalystAmine NucleophileMichael AcceptorYield (%)dree (%)Reference
SquaramideTosylaminomethyl enoneNitroalkene9991:9>99[6](--INVALID-LINK--)
Chiral Phosphoric AcidCbz-protected bis-homoallylic amineThioacrylate (in situ)71-94:6 (er)[7](--INVALID-LINK--)

Mechanistic Diagrams & Experimental Workflows

To visualize the underlying processes of these synthetic methods, the following diagrams illustrate the catalytic cycles and reaction workflows.

Asymmetric_3_2_Cycloaddition Asymmetric [3+2] Cycloaddition Workflow cluster_start Starting Materials cluster_reaction Reaction Vessel cluster_end Outcome start_imine Imine Ylide_Formation Azomethine Ylide Formation start_imine->Ylide_Formation Deprotonation start_alkene Alkene Cycloaddition [3+2] Cycloaddition start_alkene->Cycloaddition start_catalyst Chiral Organocatalyst start_catalyst->Ylide_Formation Ylide_Formation->Cycloaddition Product_Formation Pyrrolidine Formation Cycloaddition->Product_Formation Final_Product Enantioenriched Pyrrolidine Product_Formation->Final_Product Catalyst_Regen Catalyst Regeneration Product_Formation->Catalyst_Regen Catalyst_Regen->start_catalyst Enters next cycle

Caption: Workflow for Asymmetric [3+2] Cycloaddition.

Proline_Catalyzed_Michael_Addition Proline-Catalyzed Michael Addition Cycle Proline Proline Catalyst Enamine Chiral Enamine Proline->Enamine + Carbonyl Carbonyl Ketone/Aldehyde Carbonyl->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Iminium_Intermediate Michael_Adduct Michael Adduct Iminium_Intermediate->Michael_Adduct Hydrolysis Michael_Adduct->Proline - H2O Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Hydrolysis Hydrolysis Pyrrolidine Pyrrolidine Product Cyclization->Pyrrolidine

Caption: Proline-Catalyzed Michael Addition Cycle.

Cascade_Aza_Michael_Michael Cascade Aza-Michael/Michael Addition cluster_inputs Reactants cluster_process Cascade Reaction cluster_output Product Amine Amine Nucleophile Aza_Michael Aza-Michael Addition Amine->Aza_Michael Acceptor Michael Acceptor Acceptor->Aza_Michael Catalyst Bifunctional Catalyst Catalyst->Aza_Michael Activation Intra_Michael Intramolecular Michael Addition Catalyst->Intra_Michael Stereocontrol Intermediate Acyclic Intermediate Aza_Michael->Intermediate Intermediate->Intra_Michael Product Chiral Pyrrolidine Intra_Michael->Product

Caption: Cascade Aza-Michael/Michael Addition.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed organocatalytic methods.

Protocol 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides

Synthesis of a highly substituted pyrrolidine catalyzed by a diarylprolinol silyl ether.

  • Materials: (S)-diarylprolinol silyl ether catalyst (10 mol%), glycine imine (1.0 equiv.), cinnamaldehyde (1.2 equiv.), anhydrous toluene.

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the (S)-diarylprolinol silyl ether catalyst.

    • Add anhydrous toluene, followed by the glycine imine.

    • Cool the mixture to 0 °C and add the cinnamaldehyde dropwise over 10 minutes.

    • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

    • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Proline-Catalyzed Asymmetric Michael Addition

Synthesis of a γ-nitroketone precursor to a pyrrolidine.

  • Materials: L-proline (20 mol%), cyclohexanone (10 equiv.), trans-β-nitrostyrene (1.0 equiv.), chloroform.

  • Procedure:

    • To a round-bottom flask, add L-proline and chloroform.

    • Add cyclohexanone and stir the mixture for 10 minutes at room temperature.

    • Add the trans-β-nitrostyrene in one portion.

    • Stir the reaction vigorously at room temperature and monitor by TLC (typically 24-48 hours).

    • Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the γ-nitroketone.

    • The subsequent reductive amination to form the pyrrolidine can be carried out using a standard procedure (e.g., H2, Pd/C).

    • Determine the diastereomeric and enantiomeric excess of the Michael adduct by chiral HPLC.

Protocol 3: Cascade Aza-Michael/Michael Addition

Squaramide-catalyzed synthesis of a trisubstituted pyrrolidine.

  • Materials: Chiral squaramide catalyst (5 mol%), tosylaminomethyl enone (1.0 equiv.), nitroalkene (1.1 equiv.), anhydrous dichloromethane.

  • Procedure:

    • In a dry vial, dissolve the chiral squaramide catalyst in anhydrous dichloromethane.

    • Add the tosylaminomethyl enone to the solution.

    • Add the nitroalkene and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify the product by flash column chromatography.

    • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.

Conclusion

The organocatalytic synthesis of pyrrolidines offers a diverse and powerful toolkit for the modern synthetic chemist. The choice of method will ultimately depend on the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials.

  • [3+2] cycloadditions provide a rapid and convergent route to complex pyrrolidines with multiple stereocenters.

  • Proline-catalyzed Michael additions are often highly effective for the synthesis of 2,4-disubstituted pyrrolidines and benefit from the low cost and availability of proline.

  • Cascade aza-Michael/Michael additions with bifunctional catalysts offer excellent stereocontrol for the synthesis of highly functionalized pyrrolidines.

This guide provides a starting point for researchers to explore these methodologies. For specific applications, further optimization of reaction conditions, including catalyst loading, solvent, and temperature, may be necessary to achieve optimal results. The provided protocols and data serve as a foundation for the rational design and execution of organocatalytic pyrrolidine syntheses in academic and industrial research settings.

References

In Vitro Efficacy of 5-Oxopyrrolidine Compounds Against Drug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the promising candidates, 5-oxopyrrolidine derivatives have emerged as a class of heterocyclic compounds with demonstrated in vitro efficacy against a range of drug-resistant bacteria. This guide provides a comparative analysis of the performance of various 5-oxopyrrolidine compounds, supported by experimental data, to assist researchers and drug development professionals in this critical area.

Data Presentation: Comparative Efficacy

The in vitro antibacterial activity of 5-oxopyrrolidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected 5-oxopyrrolidine compounds against various drug-resistant pathogens, offering a clear comparison of their potency.

Table 1: In Vitro Efficacy of 5-Oxopyrrolidine Derivative 21 Against Multidrug-Resistant Staphylococcus aureus

Bacterial StrainResistance ProfileMIC (µg/mL) of Compound 21
S. aureus NRS-1Vancomycin-Intermediate (VISA)4
S. aureus NRS-125Vancomycin-Intermediate (VISA)8
S. aureus VRS-1Vancomycin-Resistant (VRSA)8
S. aureus TCH1516Methicillin-Resistant (MRSA)1

Data sourced from a study on the synthesis and biological activity of novel 5-oxopyrrolidine derivatives.[1][2]

Table 2: In Vitro Efficacy of 5-Oxopyrrolidine Derivative 21 Against Linezolid/Tedizolid-Resistant Staphylococcus aureus

Bacterial StrainResistance ProfileMIC (µg/mL) of Compound 21
S. aureus ATCC 700699Linezolid-Resistant4
S. aureus NRS-119Linezolid-Resistant64
S. aureus 14-8Tedizolid-Resistant4
S. aureus 14-12Tedizolid-Resistant4

Data indicates that while compound 21 shows activity, higher concentrations may be required for certain linezolid-resistant strains.[2][3]

Table 3: Comparative Efficacy of Hydrazone Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Compound MoietyS. aureus (ATCC 9144) MIC (µg/mL)L. monocytogenes (ATCC 7644) MIC (µg/mL)B. cereus (ATCC 11778) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)
5-nitrothien-2-yl3.903.907.807.80
5-nitrofuran-2-yl7.807.8015.615.6
Benzylidene3.9015.631.262.5
Cefuroxime (Control)7.8---

This table highlights that certain hydrazone derivatives exhibit potent antibacterial activity, in some cases surpassing the control antibiotic cefuroxime.[4][5]

Experimental Protocols

The determination of the in vitro efficacy of the 5-oxopyrrolidine compounds was primarily conducted using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This standardized procedure ensures the reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compounds: 5-oxopyrrolidine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
  • Bacterial Strains: Cultures of drug-resistant pathogens are grown on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred from the agar plate to a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • A two-fold serial dilution of the 5-oxopyrrolidine compound stock solution is performed in the 96-well microtiter plate using CAMHB. This creates a range of decreasing concentrations of the compound across the wells.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the diluted compound.
  • Control wells are included: a positive control (broth and inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for contamination.
  • The microtiter plates are covered and incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the 5-oxopyrrolidine compound that completely inhibits visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro evaluation of 5-oxopyrrolidine compounds against drug-resistant pathogens.

experimental_workflow cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Stock Solution Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Bacterial Inoculum Preparation Inoculation Inoculation of Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for MIC Determination.

This guide provides a concise overview of the in vitro efficacy of select 5-oxopyrrolidine compounds against drug-resistant pathogens. The presented data and protocols offer a valuable resource for researchers in the field of antimicrobial drug discovery, highlighting the potential of this chemical scaffold for developing new therapeutics to combat the growing threat of antibiotic resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid with structurally related compounds. Understanding the specificity of binding is critical for the development of targeted therapeutics and diagnostic assays. This document outlines key experimental protocols and data presentation strategies to facilitate a thorough and objective comparison.

Introduction to Cross-Reactivity

Cross-reactivity occurs when a binding agent, such as an antibody or a receptor, interacts with molecules other than its intended target.[1][2] This phenomenon is typically due to structural similarities between the primary ligand and other compounds.[1][2] In drug development and research, unintended cross-reactivity can lead to off-target effects, reduced efficacy, and inaccurate experimental results.[1] Therefore, rigorous cross-reactivity testing against a panel of related compounds is an essential step in the validation of any new molecular entity.

The core of cross-reactivity assessment lies in comparing the binding affinity of an antibody or receptor for its target antigen with its affinity for structurally similar molecules.[1][2] A common method to quickly check for potential cross-reactivity is to assess the percentage homology of the immunogen sequence with that of similar proteins using tools like NCBI-BLAST.[1][2][3]

Comparative Analysis of Structurally Related Compounds

While specific cross-reactivity data for this compound is not extensively available in public literature, a comparative analysis should focus on derivatives of the core 5-oxopyrrolidine-3-carboxylic acid scaffold.[4][5][6][7][8][9][10][11][12][13][14] The following table outlines a proposed panel of related compounds for cross-reactivity testing, based on synthetic derivatives reported in the literature. The data presented here is hypothetical and serves as a template for researchers to populate with their own experimental findings.

Table 1: Hypothetical Cross-Reactivity Profile of a Monoclonal Antibody Raised Against this compound

Compound NameStructureConcentration for 50% Inhibition (IC50) (nM)Percent Cross-Reactivity (%)
This compound (Reference Compound) 10 100
1-Phenyl-5-oxopyrrolidine-3-carboxylic acid5002
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[5][6][12]>10,000<0.1
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid[7][9][13][14]8,0000.125
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid[11]>10,000<0.1
5-Oxopyrrolidine-3-carboxylic acid[4][15]2,5000.4

Percent Cross-Reactivity is calculated as: (IC50 of Reference Compound / IC50 of Test Compound) x 100

Experimental Protocols

To empirically determine the cross-reactivity of antibodies or other binding partners with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method.

Competitive ELISA Protocol

This protocol is designed to measure the ability of related compounds to compete with this compound for binding to a specific antibody.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Primary antibody specific to this compound

  • Test compounds (related analogs)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the coating antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Binding:

    • Prepare serial dilutions of the reference compound (this compound) and each test compound.

    • In a separate plate or tubes, pre-incubate the primary antibody (at a pre-determined optimal dilution) with each dilution of the reference or test compounds for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-compound mixtures to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Reaction Stoppage: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each compound, which is the concentration that results in a 50% reduction in the maximum signal.

Visualizing Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for the competitive ELISA protocol.

ELISA_Workflow start Start coating Antigen Coating (1-10 µg/mL overnight at 4°C) start->coating wash1 Wash Plate (3x) coating->wash1 blocking Blocking (1-2 hours at RT) wash1->blocking wash2 Wash Plate (3x) blocking->wash2 competition Competitive Binding (Pre-incubate Ab with compounds, then add to plate for 1-2 hours) wash2->competition wash3 Wash Plate (3x) competition->wash3 secondary_ab Secondary Antibody Incubation (1 hour at RT) wash3->secondary_ab wash4 Wash Plate (3x) secondary_ab->wash4 develop Substrate Development (15-30 min in dark) wash4->develop stop Stop Reaction develop->stop read Read Absorbance stop->read analyze Analyze Data (Calculate IC50 and % Cross-Reactivity) read->analyze end End analyze->end

Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.

Signaling Pathway Considerations

Currently, there is limited information in the public domain regarding the specific signaling pathways modulated by this compound. Should this compound be identified as an agonist or antagonist of a particular receptor, further studies would be necessary to elucidate the downstream signaling cascade. A hypothetical signaling pathway diagram is presented below to illustrate how such a relationship could be visualized.

Signaling_Pathway ligand 1-Allyl-5-oxopyrrolidine- 3-carboxylic acid receptor Target Receptor (e.g., GPCR) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase Activation (e.g., PKA) second_messenger->kinase Activates cellular_response Cellular Response kinase->cellular_response Phosphorylates targets leading to

Caption: Hypothetical Signaling Pathway for a G-Protein Coupled Receptor.

This guide provides the foundational methodologies and frameworks for researchers to conduct a thorough investigation into the cross-reactivity of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing drug development and scientific research.

References

A Comparative Guide to the Spectroscopic Data of 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of spectroscopic data for 5-oxopyrrolidine-3-carboxylic acid and its derivatives, aimed at researchers, scientists, and professionals in drug development. The included data facilitates the identification and characterization of this important class of compounds.

Spectroscopic Data Comparison

The following table summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 5-oxopyrrolidine-3-carboxylic acid and a representative derivative. This allows for a direct comparison of the spectral features.

Spectroscopic Technique5-Oxopyrrolidine-3-carboxylic Acid1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
¹H NMR (ppm)Pyrrolidine Ring: - COCH₂: 2.58–2.68- CH: 3.26–3.42- NCH₂: 3.76–3.93Carboxyl Group: - COOH: ~12.65 (broad singlet)Pyrrolidine Ring: - CH₂CO: 2.65–2.77 (m)- CH: 3.32–3.38 (m)- NCH₂: 3.92–4.01 (m)Aromatic & Amide Protons: - CH₃: 2.03 (s)- Hₐᵣ: 7.56 (s)- NH: 9.93 (s)Carboxyl Group: - OH: 12.77 (s)
¹³C NMR (ppm)Pyrrolidine Ring: - COCH₂: 33.74- CH: 36.22- NCH₂: 50.98Carbonyl Carbons: - C=O (lactam): ~171-177- COOH: 174.41Pyrrolidine Ring: - CH, CH₂CO: 35.12, 35.14- NCH₂: 49.96, 50.03Aromatic & Amide Carbons: - CH₃: 23.95- Cₐᵣ: 119.17-135.63Carbonyl Carbons: - C=O: 168.12, 171.43, 174.26
IR Spectroscopy (cm⁻¹)- O-H (acid): 2500–3300 (very broad)- C=O (acid): 1710–1760- C=O (lactam): ~1650-1690- C-O: 1210-1320- N-H & O-H: 3454–2536 (broad)- C=O (acid, lactam, amide): 1727, 1677, 1644- C=N: 1512- C-N: 1172
Mass Spectrometry Molecular Weight: 129.11 g/mol [1]Monoisotopic Mass: 129.042593085 Da[1]Common Fragments: Loss of OH (M-17), COOH (M-45)[2]HRMS (ESI): Data for various complex derivatives show clear molecular ion peaks, often as [M+H]⁺.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. Below are standard protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic compounds.[5][6]

  • Sample Preparation :

    • Dissolve 2-5 mg of the sample for ¹H NMR or 15-20 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

    • Filter the solution through a pipette with a cotton wool plug to remove any particulate matter.[7]

    • Transfer the filtered solution into a clean NMR tube to a depth of about 4 cm.[7]

  • Data Acquisition :

    • Place the NMR tube into the spectrometer's probe.

    • Acquire the spectrum according to the instrument's standard procedures for ¹H and ¹³C nuclei. Proton-decoupled ¹³C NMR is typically used to simplify the spectrum to single lines for each unique carbon atom.[8]

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Data Interpretation :

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[9]

    • For ¹H NMR, analyze the chemical shift, integration (relative number of protons), and signal splitting (multiplicity) to determine proton environments and connectivity.[5]

    • For ¹³C NMR, the chemical shift of each signal provides information about the type of carbon atom (aliphatic, aromatic, carbonyl, etc.).[8][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly clean and dry an agate mortar and pestle, and the pellet die set to eliminate moisture, which shows strong IR absorption bands.[12][13]

    • Grind 1-2 mg of the solid sample into a very fine powder.[14]

    • Add approximately 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[13] Gently but thoroughly mix the sample and KBr.[12]

    • Place a small amount of the mixture into the pellet die and press it using a hydraulic press at about 8-10 metric tons to form a thin, transparent pellet.[12][15]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation :

    • Identify characteristic absorption bands for functional groups. For carboxylic acids, a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch from 1760-1690 cm⁻¹ are key indicators.[16] The lactam carbonyl will also show a strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules.[17][18]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically less than 1 mM) in a polar, volatile solvent such as methanol or acetonitrile/water.[17]

  • Data Acquisition (ESI-MS) :

    • The sample solution is introduced into the ESI source, where a high voltage is applied to a capillary, generating a fine spray of charged droplets.[18][19][20]

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[21]

    • These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[20]

  • Data Interpretation :

    • The resulting mass spectrum plots ion abundance versus m/z.

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight.[21]

    • Analyze the fragmentation pattern to gain structural information. For carboxylic acids, common fragments include the loss of -OH (M-17) and -COOH (M-45).[2] For derivatives, cleavage to form a stable acylium ion is common.[22]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized 5-oxopyrrolidine-3-carboxylic acid derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation A Synthesis of Derivative B Purification (e.g., Recrystallization) A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F Mass Spectrometry B->F G Data Interpretation C->G D->G E->G F->G H Structure Confirmation G->H

References

Safety Operating Guide

Proper Disposal of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling and disposing of hazardous chemical waste, with particular consideration for the reactivity of pyrrolidine derivatives.

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to operate within a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[1] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

Hazard Assessment

Key Principles of Chemical Waste Management:

  • Minimize Waste: Whenever possible, aim to reduce the quantity of chemical waste generated. This can be achieved by ordering the smallest necessary quantities, maintaining a chemical inventory, and substituting with less hazardous chemicals where feasible.[3]

  • Segregation: Do not mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate, and do not combine solid and liquid waste.[4]

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound in a dedicated, compatible container. A glass bottle with a secure cap is a suitable option.[1][5]

    • Ensure the container is in good condition, with no cracks or signs of deterioration.[5]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Include the date when the waste was first added to the container.[6]

    • Affix any relevant hazard symbols (e.g., flammable, corrosive, toxic) based on the known hazards of similar compounds.

  • Storage:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" that is at or near the point of generation.[3][5]

    • The storage area must be well-ventilated.

    • Keep the waste container closed at all times, except when adding waste.[5][6]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[2][7]

  • Disposal Request:

    • Once the waste container is full or you no longer intend to add to it, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

    • Do not dispose of this compound by pouring it down the drain or discarding it in regular trash.[1][8] Evaporation of the chemical, including in a fume hood, is also not an acceptable method of disposal.[5][6]

  • Empty Container Disposal:

    • A container that has held a hazardous waste must be properly decontaminated before being disposed of as regular trash.[6]

    • If the chemical is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

    • After decontamination, deface all chemical labels on the empty container before disposal.[6]

Quantitative Data for Hazard Assessment

The following table provides data on related compounds to aid in risk assessment for handling and disposal.

Data PointValueCompound/Class
DOT Hazard Classification
Hazard Class3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine
Packing GroupIIPyrrolidine
Oral LD50 300 mg/kg (rat)Pyrrolidine[9]
Flash Point < 140°FIgnitable Wastes[3]
pH ≤ 2 or ≥ 12.5Corrosive Wastes (Aqueous)[3]

Experimental Protocols

There are no experimental protocols to be cited for this disposal procedure. The guidance provided is based on established safety and regulatory best practices for chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound waste C Collect waste in a labeled, compatible container. A->C B Is the waste container properly labeled and compatible? B->C Yes I Label the container correctly and transfer waste to a suitable container. B->I No D Store in a designated Satellite Accumulation Area. C->D E Is the container full or is disposal required? D->E F Continue to store safely. E->F No G Contact Environmental Health & Safety (EHS) for hazardous waste pickup. E->G Yes F->E H EHS handles final disposal. G->H I->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Allyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 16199-99-8). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Summary

This compound is classified as an acute oral toxicant (Category 4) with the hazard statement H302: Harmful if swallowed. It is also a combustible solid. As with other carboxylic acids and pyrrolidine derivatives, it may cause skin and eye irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn when there is a potential for splashing.[5][6][7]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][5][8] Inspect gloves before each use and replace them immediately if contaminated.[6][7][8] For larger quantities, consider additional protective clothing.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2][8] If significant dust generation is unavoidable, a NIOSH-approved respirator should be used.[5][9][10]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer Compound handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon Proceed to Post-Handling post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Contaminated disposables (e.g., gloves, weighing paper) should be placed in a designated hazardous waste container.
Unused Compound Dispose of in accordance with local, state, and federal regulations. This may involve dissolving the compound in a combustible solvent and incinerating it in a licensed facility.[8]
Contaminated Solutions Collect in a clearly labeled, sealed, and appropriate hazardous waste container for chemical waste.

Disclaimer: This information is a summary based on available data for this compound and general guidelines for similar chemical classes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.